Levocetirizine Dihydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 3 investigational indications.
See also: Levocetirizine (has active moiety).
特性
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926567 | |
| Record name | Levocetirizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130018-87-0 | |
| Record name | Levocetirizine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocetirizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levocetirizine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOCETIRIZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD6A38AGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Levocetirizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine renowned for its high affinity, selectivity, and sustained antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic efficacy of levocetirizine dihydrochloride. Beyond its primary role in competitively inhibiting histamine binding to the H1 receptor, this document delves into the downstream signaling sequelae and the significant anti-inflammatory properties of the molecule. Key quantitative data on receptor binding and occupancy are presented in tabular format for comparative analysis. Detailed experimental methodologies for foundational assays are outlined, and complex signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted mechanism of action.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
Levocetirizine exerts its principal therapeutic effect through its action as a potent and highly selective inverse agonist of the histamine H1 receptor.[1] This high-affinity interaction competitively inhibits the binding of histamine, thereby preventing the initiation of the allergic cascade. The levorotatory enantiomer, levocetirizine, is the primary active form, demonstrating a significantly higher binding affinity for the H1 receptor compared to its dextrorotatory counterpart.[2]
Receptor Binding Affinity and Selectivity
The affinity of levocetirizine for the human H1 receptor has been quantified through radioligand binding assays, consistently demonstrating low nanomolar Ki values, indicative of a strong drug-receptor interaction. Furthermore, levocetirizine exhibits a high degree of selectivity for the H1 receptor, with negligible affinity for other receptors, including muscarinic, serotonergic, and adrenergic receptors, which minimizes the potential for off-target side effects.[2]
Quantitative Data on Receptor Binding
| Compound | Receptor | Kᵢ (nM) | Selectivity (fold-higher for H1) | Reference |
| Levocetirizine | Human H1 | ~3 | >600 | [2] |
| Dextrocetirizine | Human H1 | ~100 | - | [2] |
| Cetirizine (racemic) | Human H1 | ~6 | >600 | [2] |
Receptor Occupancy
In vivo studies have demonstrated that therapeutic doses of levocetirizine lead to high and sustained occupancy of peripheral H1 receptors. This prolonged receptor occupancy contributes to its long duration of action, allowing for once-daily dosing. In contrast, levocetirizine exhibits low penetration of the blood-brain barrier, resulting in minimal occupancy of central H1 receptors and a consequently low incidence of sedation.
Quantitative Data on Receptor Occupancy
| Drug | Dose | Tissue | Receptor Occupancy (%) | Time Point | Reference |
| Levocetirizine | 5 mg | Peripheral | ~90 | 4 hours | |
| Levocetirizine | 5 mg | Brain | <10 | 4 hours |
Downstream Signaling Pathways of H1 Receptor Antagonism
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), resulting in the expression of pro-inflammatory genes. Levocetirizine, by blocking the initial histamine binding, effectively inhibits this entire downstream cascade.
Anti-Inflammatory Mechanisms of Levocetirizine
Beyond its direct antihistaminic effects, levocetirizine exhibits significant anti-inflammatory properties that are clinically relevant. These effects are mediated, in part, by the inhibition of the NF-κB pathway, as well as modulation of other key inflammatory mediators.
Inhibition of NF-κB Activation
As depicted in the signaling pathway above, levocetirizine's blockade of the H1 receptor prevents the downstream activation of NF-κB. This inhibition has been demonstrated in various cell types, including nasal epithelial cells. By suppressing NF-κB activation, levocetirizine reduces the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Modulation of Toll-Like Receptor 3 (TLR3) Signaling
Recent studies have elucidated a role for levocetirizine in modulating the innate immune response through its effects on Toll-like receptor 3 (TLR3) signaling in airway epithelial cells. TLR3 is a pattern recognition receptor that recognizes viral double-stranded RNA (dsRNA). Upon activation, TLR3 recruits the adaptor protein Toll-IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-beta (TRIF). TRIF then interacts with Receptor-Interacting Protein (RIP1), leading to the activation of downstream signaling cascades that culminate in NF-κB activation and the production of inflammatory mediators. Levocetirizine has been shown to inhibit the expression of TRIF and RIP1, thereby attenuating the inflammatory response to TLR3 activation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of levocetirizine. It is important to note that specific parameters may require optimization depending on the experimental setup and reagents.
[³H]-Mepyramine Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of levocetirizine for the H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells)
-
[³H]-Mepyramine (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of levocetirizine.
-
In a multi-well plate, add the cell membranes, [³H]-mepyramine at a fixed concentration (typically near its Kd), and varying concentrations of levocetirizine or buffer (for total binding) or a high concentration of a non-radiolabeled H1 antagonist (for non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of levocetirizine that inhibits 50% of specific [³H]-mepyramine binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Induced Guinea Pig Ileum Contraction Assay
This ex vivo functional assay assesses the antagonist activity of levocetirizine on H1 receptors in a native tissue environment.
Materials:
-
Male Dunkin-Hartley guinea pig
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Histamine dihydrochloride
-
This compound
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment and cut it into 2-3 cm pieces.
-
Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
Establish a cumulative concentration-response curve to histamine to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of levocetirizine for a set period (e.g., 30 minutes).
-
In the continued presence of levocetirizine, re-establish the histamine concentration-response curve.
-
Analyze the data to determine the rightward shift in the histamine dose-response curve caused by levocetirizine, which is indicative of competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Levocetirizine inhibits rhinovirus-induced bacterial adhesion to nasal epithelial cells through down-regulation of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levocetrizine has anti-inflammatory effects against Toll-like receptor (TLR)3 through the inhibition of Toll-IL-1 receptor (TIR)-domain-containing adapter inducing IFN-beta (TRIF) and receptor-interacting protein (RIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Levocetirizine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. Its efficacy and favorable safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, melting point, pKa, and polymorphic forms. Detailed experimental protocols for the determination of these properties are provided, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure and Identification
Levocetirizine is the levorotatory R-enantiomer of cetirrizine. Its systematic name is 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid, dihydrochloride salt. The presence of a chiral center at the carbon atom bonded to the chlorophenyl and phenyl groups is a key structural feature.
| Identifier | Value |
| Chemical Formula | C₂₁H₂₅ClN₂O₃·2HCl |
| Molecular Weight | 461.81 g/mol [1] |
| CAS Number | 130018-87-0[2] |
| Appearance | White to off-white crystalline powder[3] |
Solubility
This compound is classified as a highly soluble drug.[4] Its solubility is pH-dependent, a critical factor influencing its dissolution and absorption in the gastrointestinal tract.
| Solvent | Solubility | Reference |
| Water | Freely soluble | [4] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Acetone | Insoluble | [2] |
| Methylene Chloride | Insoluble | [2] |
pH-Dependent Solubility Profile
| pH | Average Solubility (mg/mL) at 37 °C | Reference |
| 1.2 (0.1N HCl) | 967.9 ± 0.36 | [5] |
| 4.5 (acetate buffer) | 830.8 ± 0.34 | [5] |
| 6.8 (phosphate buffer) | 726.2 ± 0.25 | [5] |
Experimental Protocol: pH-Dependent Solubility Determination[5]
A detailed experimental protocol for determining the pH-dependent solubility of this compound is outlined below.
-
Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) according to pharmacopeial standards.
-
Sample Preparation: Add an excess amount of this compound to flasks containing the prepared buffer solutions.
-
Equilibration: The flasks are then mechanically shaken at 100 rpm for 48 hours in a shaker bath maintained at 37 ± 0.5 °C to ensure equilibrium is reached.[5]
-
Sampling and Analysis: After the incubation period, aliquots are withdrawn, filtered to remove undissolved solids, and the concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
| Property | Value | Reference |
| Melting Point | 215 - 220 °C | [6] |
Experimental Protocol: Melting Point Determination by Capillary Method[2]
The melting point of this compound can be determined using the capillary melting point apparatus.
-
Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
Acid Dissociation Constant (pKa)
The pKa values of a drug substance are crucial for predicting its ionization state at different physiological pHs, which in turn affects its solubility, absorption, distribution, and receptor binding. Levocetirizine has three ionizable groups: a carboxylic acid and two nitrogen atoms in the piperazine ring. While the pKa of levocetirizine is not directly reported in all literature, it is expected to be very similar to that of its racemate, cetirizine.
| Ionizable Group | pKa Value (of Cetirizine) | Reference |
| Carboxylic Acid | ~2.2 | |
| Piperazine Nitrogen | ~2.9 | |
| Piperazine Nitrogen | ~8.0 |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of a substance.
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the points of inflection on the titration curve.
Polymorphism
The ability of a solid material to exist in more than one form or crystal structure is known as polymorphism. Different polymorphic forms can exhibit different physicochemical properties, including solubility and stability. This compound has been reported to exist in different crystalline forms.
Form I: The crystal structure of this compound Form I has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the monoclinic space group P21/n.[7]
A patent has also described a crystalline form of levocetirizine hydrochloride characterized by specific peaks in its X-ray powder diffraction (XRPD) pattern.[8]
Experimental Protocol: Characterization of Polymorphic Forms
X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are key techniques for identifying and characterizing polymorphs.
-
X-ray Powder Diffraction (XRPD): The sample is irradiated with X-rays, and the diffraction pattern, which is unique to a specific crystal structure, is recorded.
-
Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Events such as melting, crystallization, and solid-solid transitions can be detected. For instance, a DSC thermogram of a crystalline form of cetirizine dihydrochloride showed endothermic peaks around 195°C and 215°C.
Mechanism of Action: H1 Receptor Antagonism
Levocetirizine exerts its therapeutic effect through the selective and potent antagonism of the histamine H1 receptor. Histamine is a key mediator in allergic reactions, and by blocking its action at the H1 receptor, levocetirizine prevents the downstream signaling that leads to allergic symptoms.
Experimental Protocol: H1 Receptor Binding Assay
The affinity of levocetirizine for the H1 receptor can be determined through competitive binding assays.
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) in the presence of varying concentrations of levocetirizine.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the affinity of the drug for the receptor, can then be calculated. Competition experiments have shown that levocetirizine binds with high affinity to human H1 histamine receptors, with a Ki value of approximately 3 nM.
Conclusion
The physicochemical properties of this compound are well-characterized and contribute to its clinical profile as an effective and well-tolerated antihistamine. Its high solubility ensures good absorption, while its specific binding to the H1 receptor underlies its potent pharmacological activity. A thorough understanding of these properties, supported by robust experimental methodologies, is essential for the development of new formulations and for ensuring the quality and efficacy of this compound-containing drug products.
References
A Technical Guide to the Synthesis of Levocetirizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine, the (R)-enantiomer of cetirizine, is a potent and selective second-generation H1-receptor antagonist widely used in the management of allergic rhinitis and chronic idiopathic urticaria.[1][2][3] Its synthesis is a topic of significant interest in the pharmaceutical industry, with a focus on developing efficient, cost-effective, and enantiomerically pure manufacturing processes. This technical guide provides an in-depth overview of the common synthesis pathways for levocetirizine dihydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.
Core Synthesis Strategy
The synthesis of this compound primarily revolves around the preparation of the key chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by its alkylation with a suitable side chain and subsequent conversion to the final dihydrochloride salt. Several routes have been developed to obtain the optically pure intermediate, which is crucial for the pharmacological activity of the final drug.[1][4][5][6]
Synthesis Pathways
Two main pathways for the synthesis of this compound are highlighted below, starting from different precursors for the key chiral piperazine intermediate.
Pathway 1: Synthesis starting from (R)-(-)-4-chlorobenzhydrylamine
This pathway is a common and direct approach that utilizes the commercially available chiral amine, (R)-(-)-4-chlorobenzhydrylamine.
Experimental Workflow for Pathway 1
Caption: Workflow for Levocetirizine Synthesis via (R)-(-)-4-chlorobenzhydrylamine.
Detailed Experimental Protocols for Pathway 1
Step 1: Synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine [7]
-
Reaction Setup: In a reaction vessel, combine (R)-(-)-4-chlorobenzhydrylamine and bis(2-haloethyl)amine hydrochloride (e.g., bis(2-chloroethyl)amine hydrochloride).
-
Reaction Conditions: The reaction is typically carried out in the presence of a base and a suitable solvent. It has been found that this reaction can proceed without significant racemization.
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the desired (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine. This may involve extraction and purification steps.
Step 2: Synthesis of Levocetirizine [4][8]
-
Reaction Setup: The obtained (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is reacted with a 2-chloroethoxy acetic acid derivative, such as 2-chloroethoxy acetamide or a 2-chloroethoxy acetate.
-
Reaction Conditions: This condensation reaction is performed in the presence of a base and a solvent.
-
Hydrolysis: The resulting intermediate is then hydrolyzed to yield levocetirizine.
-
Extraction: The levocetirizine free acid is extracted from the aqueous solution using an organic solvent like dichloromethane, after adjusting the pH to a range of 4 to 5.[7]
Step 3: Formation of this compound [7]
-
Salt Formation: The isolated levocetirizine free acid is dissolved in a suitable solvent, such as acetone.
-
Precipitation: HCl gas or a solution of HCl in a solvent is introduced into the solution to precipitate the this compound salt. The pH is typically adjusted to a value between 0.5 and 3.
-
Isolation and Drying: The precipitated solid is filtered, washed, and dried to obtain the final product.
Pathway 2: Synthesis via Racemic Cetirizine and Chiral Resolution
An alternative approach involves the synthesis of racemic cetirizine, followed by chiral resolution to isolate the desired (R)-enantiomer (levocetirizine).
Logical Relationship for Pathway 2
Caption: Logical flow for Levocetirizine synthesis via chiral resolution.
Detailed Experimental Protocols for Pathway 2
Step 1: Synthesis of Racemic Cetirizine
The synthesis of racemic cetirizine follows a similar procedure to Pathway 1, but starts with the racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Step 2: Chiral Resolution of Racemic Cetirizine [9]
-
Resolving Agent: A chiral acid, such as dibenzoyl-D-tartaric acid, is used as the resolving agent.
-
Diastereomeric Salt Formation: The racemic cetirizine is treated with the resolving agent in a suitable solvent system (e.g., methanol-water) to form diastereomeric salts.
-
Separation: The diastereomeric salt of the R-isomer (levocetirizine) is selectively crystallized and separated by filtration, leaving the undesired S-enantiomer enriched in the filtrate.
-
Liberation of Free Base: The isolated diastereomeric salt is then treated with a base (e.g., ammonia) to liberate the free levocetirizine.
Step 3: Formation of this compound
This step is identical to Step 3 in Pathway 1.
Quantitative Data Summary
The following table summarizes the reported yields and purity for various steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Synthesis Pathway | Reported Yield | Reported Purity (HPLC) | Reference |
| Hydrolysis to Levocetirizine | Basic Hydrolysis | > 90% | > 98-99% | [7] |
| Final Product | Pathway 1 | - | 99.9% | [7] |
| Intermediate Hydrolysis | Acidic Hydrolysis | - | > 98% | [7] |
| This compound | From Levocetirizine | 73% | 99.1% | [10] |
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the choice of route often depending on factors such as the availability and cost of starting materials, and the desired efficiency of the process. The direct synthesis from the chiral amine is a common approach, while chiral resolution of the racemate offers an alternative strategy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antihistamine. Further optimization of reaction conditions and purification methods can lead to even higher yields and purity of the final product.
References
- 1. Levocetirizine – Chiralpedia [chiralpedia.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2009062036A2 - Processes for preparing levocetirizine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]
- 8. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 9. Process For Preparation Of Cetirizine/Levocetirizine And [quickcompany.in]
- 10. CN103351361A - Levocetirizine preparation method and this compound preparation method - Google Patents [patents.google.com]
Levocetirizine dihydrochloride receptor binding affinity
An In-depth Technical Guide on the Receptor Binding Affinity of Levocetirizine Dihydrochloride
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine widely used in the management of allergic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selective binding to the histamine H1 receptor.[1][3][4] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Receptor Binding Affinity: Quantitative Data
Levocetirizine demonstrates a high affinity and stereoselectivity for the human histamine H1 receptor.[5][6] Competition binding experiments have consistently shown that levocetirizine binds with significantly higher affinity than its S-enantiomer, (S)-cetirizine.[5][7] The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Source |
| Levocetirizine | Human Histamine H₁ | 3 | [5][7] |
| Human Histamine H₁ | 3.31 ± 0.45 | [8] | |
| (S)-Cetirizine (distomer) | Human Histamine H₁ | 100 | [5][7] |
| Human Histamine H₁ | 39.1 ± 7.00 | [8] | |
| Cetirizine (racemate) | Human Histamine H₁ | 6 | [5][7] |
Receptor Selectivity and Binding Kinetics
A key characteristic of levocetirizine is its high selectivity for the H1 receptor. Studies have shown it to be over 600-fold more selective for H1 receptors compared to a wide panel of other G-protein-coupled receptors (GPCRs) and ion channels.[5][7]
Furthermore, the binding kinetics of levocetirizine contribute significantly to its prolonged duration of action. Levocetirizine exhibits a slow dissociation from the H1 receptor, with a dissociation half-time of 142 minutes.[5][7] This slow dissociation rate means it can act as a pseudo-irreversible antagonist in functional studies, providing sustained relief from allergic symptoms.[5][7] The carboxylic acid function of the molecule and its interaction with the Lys191 residue in the H1 receptor are crucial for this long dissociation time.[5][8]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of levocetirizine to the histamine H1 receptor is typically determined using a competitive radioligand binding assay.[9] This method measures the ability of an unlabeled compound (levocetirizine) to displace a radiolabeled ligand that specifically binds to the receptor.
Materials and Reagents
-
Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293T cells).[8][10]
-
Radioligand: [³H]mepyramine, a well-characterized H1 receptor antagonist.[7][10]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., mianserin) to determine non-specific binding.[10]
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Detection: Scintillation counter and scintillation cocktail.[11]
Membrane Preparation
-
Cells expressing the H1 receptor are harvested and homogenized in a cold lysis buffer.[11]
-
The homogenate is centrifuged to pellet the cell membranes.[11]
-
The membrane pellet is washed and resuspended in the assay buffer.[11]
-
Protein concentration is determined using a standard method, such as the BCA protein assay.[10]
Competitive Binding Assay Procedure
-
The assay is performed in a 96-well plate format.[11]
-
To each well, the following are added in sequence: the receptor membrane preparation, varying concentrations of the unlabeled test compound (levocetirizine), and a fixed concentration of the radioligand ([³H]mepyramine).[11]
-
The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[11]
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.[9][11]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
Data Analysis
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[11]
-
Specific binding is calculated by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated.
-
The IC50 value (the concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[12][13] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergic inflammation.[13] Levocetirizine acts as an antagonist/inverse agonist, binding to the H1 receptor and preventing its activation by histamine.[3][4]
Caption: H1 Receptor Signaling and Levocetirizine's Mechanism of Action.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for determining the binding affinity of a test compound like levocetirizine involves a series of sequential steps, from preparation of materials to final data analysis. This process allows for the precise quantification of the drug's interaction with its target receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound is a highly potent and selective histamine H1 receptor antagonist. Its strong binding affinity, characterized by a low nanomolar Ki value, and its slow dissociation kinetics are fundamental to its clinical efficacy and long duration of action in treating allergic conditions.[2][5][7] The standardized radioligand binding assays provide a robust framework for quantifying these critical pharmacological parameters, guiding both preclinical research and clinical application.
References
- 1. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 4. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. SMPDB [smpdb.ca]
An In-Depth Technical Guide to Levocetirizine Dihydrochloride for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine dihydrochloride, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. Beyond its well-established antihistaminic properties, levocetirizine exhibits significant anti-inflammatory effects in vitro, making it a valuable tool for research in allergy, immunology, and inflammation. This guide provides a comprehensive overview of this compound for in vitro applications, including its mechanism of action, physicochemical properties, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding and experimental design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting in vitro studies. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅ClN₂O₃ · 2HCl | [1] |
| Molecular Weight | 461.81 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Freely soluble in water | [1] |
| pKa | 2.10, 3.05, 8.35 | [2] |
| Melting Point | 215-220 °C | [1] |
| Stability | Hygroscopic. Stable when protected from light. Stability data supports a 36-month expiration date when stored at 20-25°C.[2][3] |
Mechanism of Action
Levocetirizine's primary mechanism of action is the selective antagonism of the histamine H1 receptor.[4] This interaction prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascades that lead to allergic and inflammatory responses.[4]
Histamine H1 Receptor Binding
Levocetirizine exhibits high affinity and stereoselectivity for the human H1 histamine receptor.[5] Its binding is pseudo-irreversible due to a slow dissociation rate, which contributes to its long duration of action.[5]
| Parameter | Value | Reference |
| Ki for human H1 receptor | 3 nM | [5][6] |
| Ki for human H1 receptor (alternative) | 6 nM | [5] |
| Selectivity | >600-fold more selective for H1 receptors compared to a panel of other receptors and channels. | [5] |
| Dissociation half-time from H1 receptor | 142 minutes | [5] |
Anti-Inflammatory Signaling Pathways
In addition to H1 receptor blockade, levocetirizine demonstrates broader anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[7] Inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines and adhesion molecules.[7][8]
References
- 1. fn-test.com [fn-test.com]
- 2. Adhesion of eosinophils to endothelial cells or substrates under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of transendothelial migration on eosinophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid activation assay for human eosinophils based on adhesion to immobilized ICAM-1, VCAM-1 and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocetirizine Dihydrochloride: A Technical Guide for Research Professionals
An In-depth Whitepaper on the Preclinical and Mechanistic Profile of a High-Affinity H1 Receptor Antagonist
Abstract
Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its favorable pharmacokinetic and pharmacodynamic properties, coupled with a well-established safety profile, have made it a cornerstone in the management of allergic disorders. For researchers and drug development professionals, levocetirizine serves as a critical reference compound and a subject of ongoing investigation into its anti-inflammatory mechanisms beyond H1 receptor blockade. This technical guide provides a comprehensive overview of this compound as a research chemical, detailing its physicochemical characteristics, receptor binding profile, preclinical pharmacokinetics, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in the field of antihistamines and inflammatory pathways.
Physicochemical Properties
This compound is a white, crystalline powder that is highly soluble in water.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride | [2] |
| Molecular Formula | C21H27Cl3N2O3 | [2] |
| Molecular Weight | 461.8 g/mol | [2] |
| Appearance | White to almost white powder | [1] |
| Solubility | Freely soluble in water (≥23 mg/mL) | [1] |
| pKa | Not explicitly found | |
| LogP | Not explicitly found |
Receptor Binding Profile and Selectivity
Levocetirizine exhibits high affinity and selectivity for the histamine H1 receptor. Its binding affinity is significantly greater than that of its S-enantiomer, dextrocetirizine, highlighting the stereospecificity of its interaction with the receptor.[3][4]
| Receptor/Channel | Ki (nM) | Selectivity vs. H1 | Reference |
| Histamine H1 | 3 | - | [3][4] |
| Dextrocetirizine (S-enantiomer) for H1 | 100 | 33-fold lower affinity | [3][4] |
| Muscarinic Acetylcholine Receptors | >10,000 | >3,333-fold | [3] |
| Serotonin Receptors | >10,000 | >3,333-fold | [3] |
| Dopamine Receptors | >10,000 | >3,333-fold | [3] |
| α-Adrenergic Receptors | >10,000 | >3,333-fold | [3] |
| hERG Channel | IC50 > 30 µM | High | [3] |
The high selectivity of levocetirizine for the H1 receptor over other receptors is a key factor in its favorable side-effect profile, particularly the low incidence of anticholinergic effects.[3]
Mechanism of Action
H1 Receptor Antagonism
Levocetirizine is a potent inverse agonist of the H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing histamine-induced activation. This blockade of H1 receptor signaling is the primary mechanism underlying its antihistaminic effects, which include the inhibition of smooth muscle contraction, decreased vascular permeability, and reduction of pruritus.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of Levocetirizine for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist widely recognized for its efficacy in the management of allergic disorders. Beyond its well-established antihistaminic activity, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of levocetirizine, intended for researchers, scientists, and professionals in drug development. The document details the drug's effects on various inflammatory mediators and signaling pathways, supported by quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction to Levocetirizine
Levocetirizine is the active, single-isomer of cetirizine and exhibits a higher affinity for the histamine H1 receptor.[1] Its primary mechanism of action involves the inverse agonism of the H1 receptor, which stabilizes the inactive conformation of the receptor, thereby blocking histamine-induced downstream signaling.[2] This action effectively mitigates the classic symptoms of allergic reactions, such as pruritus, edema, and rhinorrhea.[3] However, the therapeutic benefits of levocetirizine extend beyond H1 receptor antagonism, encompassing a range of anti-inflammatory effects that are observed at clinically relevant concentrations.[1] These properties make levocetirizine a subject of interest for its potential applications in a broader spectrum of inflammatory conditions.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of levocetirizine are multifaceted, involving the modulation of various cells, mediators, and signaling pathways integral to the inflammatory cascade.
Inhibition of Inflammatory Cell Migration and Adhesion
A hallmark of inflammation is the recruitment of leukocytes to the site of injury or infection. Levocetirizine has been shown to interfere with this process, particularly targeting eosinophils, which are key effector cells in allergic inflammation.
-
Eosinophil Migration: Levocetirizine inhibits eotaxin-induced eosinophil transendothelial migration.[4] This effect is crucial in attenuating the accumulation of eosinophils at inflammatory sites.
-
Adhesion Molecule Expression: The drug downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells and fibroblasts. VCAM-1 and ICAM-1 are critical for the adhesion and subsequent transmigration of leukocytes across the endothelium.[5][6] Levocetirizine has been shown to inhibit histamine-induced VCAM-1 expression on nasal polyp-derived fibroblasts.[7] Furthermore, it inhibits rhinovirus-induced ICAM-1 expression in airway epithelial cells.[8]
Modulation of Inflammatory Mediators
Levocetirizine influences the production and release of a wide array of pro-inflammatory mediators.
-
Cytokines: It has been demonstrated to reduce the levels of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-7 (IL-7), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[8][9][10][11] In patients with chronic urticaria, treatment with levocetirizine significantly reduced serum levels of IL-4 and IL-17.[12][13]
-
Chemokines: Levocetirizine significantly suppresses the production of the eosinophil chemoattractants RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and eotaxin by eosinophils.[14][15][16]
Interference with Pro-inflammatory Signaling Pathways
A pivotal mechanism underlying the anti-inflammatory effects of levocetirizine is its ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including those encoding cytokines, chemokines, and adhesion molecules.[17] Levocetirizine has been shown to inhibit the activation of NF-κB in various cell types, including epithelial cells.[1][2][17] This inhibition is thought to be a central mechanism for its broad anti-inflammatory actions.[17] Studies have also indicated that levocetirizine can suppress the activation of Activator Protein-1 (AP-1), another important transcription factor in inflammation.[18]
-
Toll-Like Receptor (TLR) Signaling: Levocetirizine has been found to inhibit Toll-like receptor 3 (TLR3) signaling by suppressing the expression of Toll-IL-1 receptor (TIR)-domain-containing adapter-inducing IFN-beta (TRIF) and receptor-interacting protein (RIP).[19]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of levocetirizine.
Table 1: Effect of Levocetirizine on Eosinophil Function
| Parameter | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |
| Eosinophil Adhesion to VCAM-1 | Human Eosinophils | Resting | 10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ M | Significant inhibition | [20] |
| Eosinophil Adhesion to VCAM-1 | Human Eosinophils | GM-CSF-stimulated | 10⁻⁸ M (optimal) | Dose-dependent inhibition | [20] |
| Eosinophil Transendothelial Migration | Human Dermal Microvascular Endothelial Cells | Eotaxin | 10⁻⁸ M | Total inhibition | [4] |
| Eosinophil Transendothelial Migration | Human Lung Microvascular Endothelial Cells | Eotaxin | 10⁻⁷ M | Total inhibition | [4] |
| RANTES Production | Mouse Eosinophils | Antigen | 0.05 µM | Significant decrease | [16] |
| Eotaxin Production | Mouse Eosinophils | Antigen | 0.05 µM | Significant decrease | [16] |
Table 2: Effect of Levocetirizine on Inflammatory Mediator Production
| Mediator | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |
| IL-1β | Lipopolysaccharide-stimulated human eosinophils | Lipopolysaccharide | 1 µM | Attenuation of production | [9] |
| IL-7 | Lipopolysaccharide-stimulated human eosinophils | Lipopolysaccharide | 1 µM | Attenuation of production | [9] |
| IL-6 | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |
| IL-8 | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |
| VCAM-1 Expression | Histamine-stimulated nasal polyp-derived fibroblasts | Histamine (1000 µM) | 0.1 - 10.0 µM | Effective inhibition | [7] |
| ICAM-1 Expression | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Inhibition of expression | [8] |
| RANTES | Nasal secretions of pollinosis patients | Natural pollen exposure | 5 mg/day (oral) | Significant suppression | [14] |
| Eotaxin | Nasal secretions of pollinosis patients | Natural pollen exposure | 5 mg/day (oral) | Significant suppression | [14] |
Table 3: Effect of Levocetirizine on Transcription Factor Activation
| Transcription Factor | Cell Type/Model | Stimulus | Levocetirizine Concentration | Effect | Reference |
| NF-κB | TNF-α-stimulated nasal epithelial cells | TNF-α | > 0.05 µM | Significant suppression | [18] |
| AP-1 | TNF-α-stimulated nasal epithelial cells | TNF-α | > 0.025 µM | Significant suppression | [18] |
| NF-κB | Human Rhinovirus-infected nasal epithelial cells | Human Rhinovirus | 0.5, 5, 50 nM | Reduced expression | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Eosinophil Adhesion Assay to VCAM-1
This protocol is adapted from studies investigating the effect of levocetirizine on eosinophil adhesion under flow conditions.[20]
Materials:
-
Recombinant human VCAM-1 (rhVCAM-1)
-
Microfluidic capillary tubes
-
Syringe pump
-
Isolated human eosinophils
-
Levocetirizine solutions (10⁻¹⁰ M to 10⁻⁶ M)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Real-time video microscopy setup
Procedure:
-
Coat the inner surface of microfluidic capillary tubes with rhVCAM-1 (e.g., 10 µg/mL) overnight at 4°C.
-
Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative immunomagnetic selection.
-
Pre-incubate the isolated eosinophils with various concentrations of levocetirizine or a vehicle control for 30 minutes at 37°C.
-
For stimulated conditions, treat eosinophils with GM-CSF.
-
Using a syringe pump, perfuse the eosinophil suspension through the VCAM-1-coated capillary tubes at a constant shear stress (e.g., 1 dyn/cm²).
-
Record the number of rolling and firmly adherent eosinophils using real-time video microscopy at specified time points (e.g., 5 and 15 minutes).
-
Analyze the recorded images to quantify the number of adherent cells per unit area.
Eotaxin-Induced Eosinophil Transendothelial Migration Assay
This protocol is based on the methodology described for assessing the effect of levocetirizine on eosinophil migration across endothelial cell monolayers.[4]
Materials:
-
Human microvascular endothelial cells (dermal or lung)
-
Transwell inserts with microporous filters (e.g., 3.0 µm pore size)
-
24-well tissue culture plates
-
Isolated human eosinophils
-
Recombinant human eotaxin
-
Levocetirizine solutions
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture human microvascular endothelial cells to confluence on the microporous filters of the Transwell inserts.
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the eosinophils with different concentrations of levocetirizine or vehicle control for 30 minutes at 37°C.
-
Add recombinant human eotaxin (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add the pre-incubated eosinophils to the upper chamber of the Transwell inserts.
-
Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated eosinophils using a suitable cell counting method.
NF-κB Activation Assay (ELISA-based)
This protocol outlines a general procedure for measuring NF-κB p65 activation in nuclear extracts using a commercially available ELISA kit.[9][14]
Materials:
-
Cultured cells (e.g., human nasal epithelial cells)
-
Stimulant (e.g., TNF-α)
-
Levocetirizine solutions
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay ELISA kit
-
Microplate reader
Procedure:
-
Culture the cells to the desired confluency in a multi-well plate.
-
Pre-treat the cells with various concentrations of levocetirizine for a specified duration (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 4 hours) to induce NF-κB activation.
-
Harvest the cells and prepare nuclear extracts according to the instructions of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the NF-κB p65 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding the nuclear extracts to wells pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubating to allow NF-κB p65 to bind to the oligonucleotide.
-
Washing away unbound proteins.
-
Adding a primary antibody specific for the p65 subunit of NF-κB.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the level of NF-κB activation relative to controls.
Cytokine Measurement in Nasal Lavage Fluid (ELISA)
This protocol is a general guideline for quantifying cytokine levels in nasal lavage fluid, a common in vivo method.[1]
Materials:
-
Nasal lavage fluid collected from subjects
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-8)
-
Microplate reader
Procedure:
-
Collect nasal lavage fluid from study participants before and after treatment with levocetirizine or placebo.
-
Centrifuge the lavage fluid to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
On the day of the assay, thaw the samples on ice.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate and stopping the reaction.
-
-
Measure the optical density using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
VCAM-1 Expression Analysis by Flow Cytometry
This protocol describes the general steps for analyzing VCAM-1 expression on the surface of cultured cells.
Materials:
-
Cultured cells (e.g., human nasal polyp-derived fibroblasts)
-
Stimulant (e.g., histamine)
-
Levocetirizine solutions
-
Fluorochrome-conjugated anti-human VCAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture fibroblasts in multi-well plates.
-
Pre-treat the cells with various concentrations of levocetirizine.
-
Stimulate the cells with the appropriate agonist (e.g., histamine) for a specified time (e.g., 24 hours).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated anti-human VCAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of VCAM-1 positive cells and the mean fluorescence intensity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by levocetirizine and a general workflow for its investigation.
Caption: NF-κB Signaling Pathway Inhibition by Levocetirizine.
Caption: Experimental Workflow for Investigating Levocetirizine's Anti-inflammatory Effects.
Conclusion
Levocetirizine exhibits a robust anti-inflammatory profile that complements its primary antihistaminic function. Its ability to inhibit inflammatory cell trafficking, suppress the production of key cytokines and chemokines, and interfere with pro-inflammatory signaling pathways like NF-κB, underscores its therapeutic potential beyond allergic conditions. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory properties of levocetirizine. Future research should continue to elucidate the precise molecular targets and signaling interactions of levocetirizine to fully realize its therapeutic applications in a wider range of inflammatory diseases.
References
- 1. Nasal Cytokine Assay - The Common Cold Project - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Influences of nasal lavage collection-, processing- and storage methods on inflammatory markers--evaluation of a method for non-invasive sampling of epithelial lining fluid in cystic fibrosis and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective eosinophil transendothelial migration triggered by eotaxin via modulation of Mac-1/ICAM-1 and VLA-4/VCAM-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. VCAM-1 contributes to rapid eosinophil accumulation induced by the chemoattractants PAF and LTB4: evidence for basal expression of functional VCAM-1 in rat skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. bosterbio.com [bosterbio.com]
- 18. A rapid activation assay for human eosinophils based on adhesion to immobilized ICAM-1, VCAM-1 and IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Levocetirizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of levocetirizine dihydrochloride under various conditions and outlines recommended storage protocols. The information is compiled from peer-reviewed scientific literature and international regulatory guidelines to support research, development, and quality control of this widely used antihistamine.
Introduction
This compound, the R-enantiomer of cetirizine, is a potent and selective second-generation H1-histamine receptor antagonist. Its efficacy and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic idiopathic urticaria. Ensuring the stability of the active pharmaceutical ingredient (API) and its formulated products is critical for maintaining therapeutic efficacy and patient safety. This document details the chemical stability of this compound under stress conditions, provides guidance on appropriate storage, and presents detailed analytical methodologies for stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value |
| Chemical Formula | C₂₁H₂₅ClN₂O₃ · 2HCl |
| Molecular Weight | 461.81 g/mol |
| Appearance | White, crystalline powder |
| Solubility | Highly soluble in water |
| pKa | 2.10, 3.05, 8.35 |
Forced Degradation Studies
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. This compound has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]
Summary of Degradation Behavior
This compound exhibits varying degrees of degradation under different stress conditions. The following table summarizes the observed degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Range) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 hours | Room Temperature | 4.93% - 12.90% | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 3 hours | Room Temperature | 2.26% - 6.90% | [1] |
| Oxidative Degradation | 0.3% H₂O₂ | 3 hours | Room Temperature | 2.88% - 11.60% | [3] |
| Thermal Degradation | Water Bath | 3 hours | 80°C | 3.05% - 7.80% | [1] |
| Photolytic Degradation | UV Light (254 nm) | 3 hours | N/A | 10.37% - 24.00% | [3] |
Note: The range of degradation percentages reflects variations observed across different formulated brands of this compound tablets.[1] The drug is noted to be less degraded in alkaline conditions compared to acidic, oxidative, and photolytic conditions.[1]
Degradation Pathways
Based on LC-MS studies, several degradation products of levocetirizine have been identified. The primary degradation pathways involve oxidation of the piperazine ring and cleavage of the ether linkage.
Caption: Proposed degradation pathways of this compound.
The major identified degradation products include:
-
Levocetirizine N-oxide: Primarily formed under oxidative stress.[4]
-
1-[(4-Chlorophenyl)phenylmethyl]piperazine: A result of the cleavage of the ethoxyacetic acid side chain, observed under hydrolytic conditions.
-
4-Chlorobenzophenone: Can be formed from further degradation, particularly under photolytic stress.
Recommended Storage Conditions
Proper storage is essential to ensure the stability of this compound throughout its shelf life. The following recommendations are based on ICH guidelines.
Long-Term Stability Testing
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance or product under recommended storage conditions.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance or product by using exaggerated storage conditions.
| Study | Storage Condition | Minimum Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
For drug products packaged in semi-permeable containers, the potential for water loss should also be evaluated.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of stability studies. The following sections provide outlines of key experimental protocols.
Forced Degradation Experimental Protocol
This protocol describes the general procedure for subjecting this compound to various stress conditions.
References
Methodological & Application
Application Notes and Protocols for Levocetirizine Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] It is widely used in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1] Levocetirizine exerts its therapeutic effects by acting as an inverse agonist at the H1 receptor, preventing histamine from binding and activating its downstream signaling pathways.[1] These application notes provide detailed protocols for key cell-based assays to characterize the pharmacological activity of Levocetirizine dihydrochloride, focusing on its interaction with the histamine H1 receptor and its impact on downstream cellular events.
Mechanism of Action
Levocetirizine is a selective antagonist of the histamine H1 receptor.[1] The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the H1 receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling pathway can subsequently lead to the activation of the transcription factor NF-κB, which plays a crucial role in inflammatory responses.[4] Levocetirizine blocks these effects by competitively binding to the H1 receptor.[5]
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound from various in vitro assays.
| Parameter | Assay Type | Cell Line | Value | Reference |
| Ki | Radioligand Binding ([3H]mepyramine) | Human H1 Receptor expressing cells | 3 nM | [5][6] |
| IC50 | NF-κB Activation (ELISA) | Human Nasal Epithelial Cells | >0.05 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is highly soluble in water.[8][9]
-
Reagents and Materials:
-
This compound powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile distilled water or PBS to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Calcium Flux Assay
This assay measures the ability of Levocetirizine to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
-
Principle: Activation of the Gq-coupled H1 receptor by histamine leads to an increase in intracellular calcium. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye. Levocetirizine, as an antagonist, will inhibit this histamine-induced calcium flux in a dose-dependent manner.
-
Cell Line: HEK293 cells stably or transiently expressing the human histamine H1 receptor.
-
Reagents and Materials:
-
HEK293-H1 receptor expressing cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Histamine dihydrochloride
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
-
-
Protocol:
-
Cell Plating:
-
The day before the assay, seed the HEK293-H1 receptor cells into the microplates at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in HBSS with HEPES. For Fluo-4 AM, a typical concentration is 2-5 µM. Probenecid can be included at 2.5 mM.
-
Aspirate the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of this compound in HBSS with HEPES. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in a separate experiment.[3]
-
After dye incubation, wash the cells gently with HBSS with HEPES to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the histamine solution into the wells and immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
β-Arrestin Recruitment Assay
This assay measures the ability of Levocetirizine to antagonize histamine-induced recruitment of β-arrestin to the H1 receptor.
-
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[10] Levocetirizine will block the histamine-induced recruitment of β-arrestin.
-
Assay Format: PathHunter® β-Arrestin Assay (DiscoverX) or similar EFC-based assays are commonly used.
-
Cell Line: A cell line co-expressing the H1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Protocol (based on EFC):
-
Cell Plating: Seed the engineered cells in a white, solid-bottom 96-well or 384-well microplate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the dilutions to the cell plate and incubate for a predetermined time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add a pre-determined EC80 concentration of histamine to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagents (containing the substrate for the complemented enzyme) to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Luminescence Measurement: Read the chemiluminescent signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
NF-κB Reporter Assay
This assay quantifies the inhibition of histamine-induced NF-κB activation by Levocetirizine.
-
Principle: Activation of the H1 receptor can lead to the activation of the NF-κB signaling pathway. This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Levocetirizine's inhibition of H1 receptor signaling will result in a decrease in reporter gene expression.[4]
-
Cell Line: A cell line (e.g., HEK293 or A549) stably or transiently co-transfected with the human H1 receptor and an NF-κB-luciferase reporter construct.
-
Protocol:
-
Cell Plating and Transfection (if transient):
-
Seed cells in a 96-well plate.
-
If using transient transfection, transfect the cells with the H1 receptor and NF-κB reporter plasmids according to the manufacturer's protocol. Allow 24-48 hours for gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the Levocetirizine dilutions for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pre-determined concentration of histamine (or another NF-κB activator like TNF-α as a control).
-
Incubate for 6-24 hours to allow for reporter gene expression.[11]
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysate to a white, opaque microplate.
-
Add the luciferase substrate to the lysate.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the this compound concentration to determine the IC50.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
Caption: NF-κB Reporter Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fip.org [fip.org]
- 9. fda.gov [fda.gov]
- 10. BRET-based β-arrestin2 recruitment to the histamine H1 receptor for investigating antihistamine binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
Quantification of Levocetirizine Dihydrochloride in Plasma by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the quantification of levocetirizine dihydrochloride in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of levocetirizine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This protocol outlines a validated HPLC method with UV detection, including procedures for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Levocetirizine is a potent and selective H1-receptor antagonist.[1] Its pharmacokinetic profile is characterized by rapid absorption and a low potential for metabolism. Monitoring its concentration in biological matrices like plasma is essential for clinical and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this quantification. This application note details a reliable RP-HPLC method suitable for routine analysis in a laboratory setting.
Experimental Workflow
The overall workflow for the quantification of levocetirizine in plasma involves sample collection, preparation, chromatographic separation and detection, and data analysis.
Caption: Experimental workflow for levocetirizine quantification.
Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (e.g., Hydroxyzine)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Acetate (Analytical Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Ethyl Acetate (Analytical Grade)
-
Trichloroacetic Acid (Analytical Grade)
-
Human Plasma (blank, drug-free)
-
Milli-Q or Ultrapure Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Waters 2695 series or equivalent | Agilent 1200 series or equivalent | Shimadzu LC-20AD or equivalent |
| Detector | UV-Vis Detector | UV-Vis Detector | UV-Vis Detector |
| Column | Prontosil C18 (4.6 x 250 mm, 5 µm)[2][3] | Waters Symmetry C8 (250 x 4.6 mm, 5 µm)[1] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Methanol:20mM Ammonium Acetate Buffer (pH 5.0) (25:55:20 v/v/v)[2][3][5] | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5):Methanol (20:80 v/v)[6] | Acetonitrile:10 mM Ammonium Formate (pH 3.5) (80:20 v/v)[7] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.2 mL/min[6] | 1.0 mL/min[7] |
| Injection Volume | 20 µL | 10 µL[6] | Not Specified |
| Detection Wavelength | 232 nm[2][3][5] | 225 nm[6] | 230 nm[4] |
| Column Temperature | Ambient | 35°C[6] | Ambient |
| Run Time | Approximately 10 minutes | Approximately 8 minutes | 3.5 minutes[7] |
Standard and Sample Preparation
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.[8]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., hydroxyzine) in methanol at a concentration of 1 mg/mL.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 10 µg/mL.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike blank human plasma with appropriate volumes of the working standard solutions to create calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.[8]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 250, and 400 ng/mL) in the same manner.[8]
Plasma Sample Preparation Protocol
Two common methods for extracting levocetirizine from plasma are liquid-liquid extraction and protein precipitation.
This is a widely used method for plasma sample cleanup.[2][3][5]
Caption: Liquid-Liquid Extraction Protocol.
This method is faster but may be less clean than LLE.[7]
-
To 500 µL of plasma sample, add 50 µL of the working IS solution.
-
Add 1 mL of 6% trichloroacetic acid in water to precipitate the plasma proteins.[7]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject an appropriate volume into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² > 0.999 over a concentration range of 1-500 ng/mL.[8] |
| Accuracy (% Recovery) | Within 85-115% of the nominal concentration (80-120% at LLOQ) | 97.6% to 98.8% recovery.[1] |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) | RSD < 2.0%.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.0057 µg/mL.[2][5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.174 µg/mL.[2][5] |
| Specificity | No interfering peaks from endogenous plasma components at the retention times of the analyte and IS. | The method is specific with no interference from plasma.[3] |
| Stability | Analyte should be stable in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Levocetirizine is stable in plasma samples.[7] |
Data Analysis
The concentration of levocetirizine in the plasma samples is determined by calculating the peak area ratio of levocetirizine to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of levocetirizine in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The method has been validated and is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a laboratory with standard HPLC instrumentation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Bioanalytical Method Development and Validation for the Determination of Levocetirizine in Pharmaceutical Dosage Form and Human Plasma by RP-HPLC | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. worldscientificnews.com [worldscientificnews.com]
- 5. japsonline.com [japsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pharmanueva.com [pharmanueva.com]
- 8. akjournals.com [akjournals.com]
Application Notes and Protocols for Levocetirizine Dihydrochloride in Mast Cell Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine that primarily functions as a potent and selective antagonist of the H1 histamine receptor.[1][2] Beyond its well-established antihistaminic effects, levocetirizine has demonstrated significant anti-inflammatory properties and the ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[3][4] This dual mechanism of action makes it a valuable tool for researchers studying allergic responses and developing novel therapeutics for mast cell-mediated diseases.
Mast cell activation is a critical event in the pathophysiology of allergic diseases.[2] Cross-linking of the high-affinity IgE receptor (FcεRI) on the mast cell surface by allergens triggers a complex signaling cascade, leading to degranulation and the release of a plethora of inflammatory mediators.[5][6] Levocetirizine's ability to interfere with this process, independent of its H1-receptor blockade, underscores its potential as a mast cell stabilizer.[7]
These application notes provide detailed protocols for in vitro mast cell stabilization assays using levocetirizine dihydrochloride, along with a summary of its effects on mast cell function and the relevant signaling pathways.
Mechanism of Action
Levocetirizine's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[1] However, its mast cell stabilizing properties are attributed to its ability to interfere with the intracellular signaling events that follow mast cell activation. While the precise molecular targets for its stabilizing effects are not fully elucidated, evidence suggests that it can inhibit the process of exocytosis in mast cells.[1] Studies have shown that levocetirizine can inhibit the release of pro-inflammatory mediators from various cell types, including eosinophils and epithelial cells, further contributing to its anti-inflammatory profile.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of levocetirizine on mast cell degranulation.
| Cell Line | Stimulus | Mediator Measured | Levocetirizine Concentration | % Inhibition | Reference |
| LAD-2 (Human Mast Cell Line) | Platelet-Activating Factor (PAF) | β-hexosaminidase | 5 µM | Significant Inhibition (p<0.01) | [8] |
| LAD-2 (Human Mast Cell Line) | Platelet-Activating Factor (PAF) | Histamine | 1 µM - 25 µM | Significant Inhibition (p<0.05) | [8] |
Signaling Pathways
The following diagram illustrates the IgE-mediated mast cell activation pathway and the potential points of intervention for levocetirizine.
Experimental Protocols
The following are detailed protocols for performing mast cell stabilization assays using this compound. These protocols are based on established methods and can be adapted for different mast cell types.
Protocol 1: In Vitro Mast Cell Stabilization Assay using RBL-2H3 Cells
The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 1% penicillin-streptomycin
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenylated bovine serum albumin)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1% Triton X-100
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of levocetirizine in Tyrode's buffer to achieve the desired final concentrations.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of the different concentrations of levocetirizine to the respective wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.
-
-
Degranulation Induction:
-
Induce degranulation by adding 50 µL of DNP-BSA (final concentration 100 ng/mL) to each well.
-
For the total release control, lyse a set of untreated, sensitized cells with 0.1% Triton X-100.
-
For the spontaneous release control, add Tyrode's buffer instead of DNP-BSA.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Calculate the percentage of inhibition of degranulation for each levocetirizine concentration: % Inhibition = [1 - (% Release with levocetirizine / % Release with vehicle)] x 100
-
Protocol 2: In Vitro Mast Cell Stabilization Assay using Bone Marrow-Derived Mast Cells (BMMCs)
BMMCs are primary mast cells differentiated from mouse bone marrow progenitor cells and provide a more physiologically relevant model.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL SCF
-
Anti-DNP IgE
-
DNP-BSA
-
This compound
-
Tyrode's buffer
-
Histamine ELISA kit
Procedure:
-
Generation of BMMCs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with IL-3 and SCF for 4-6 weeks to differentiate them into mature BMMCs.
-
-
Sensitization and Treatment:
-
Sensitize BMMCs with 0.5 µg/mL of anti-DNP IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
-
Degranulation Induction:
-
Stimulate the cells with DNP-BSA (final concentration 100 ng/mL) for 30 minutes at 37°C.
-
Centrifuge the cell suspension at 400 x g for 5 minutes to pellet the cells.
-
-
Histamine Release Assay:
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release and the percentage of inhibition as described in Protocol 1.
-
Conclusion
This compound demonstrates mast cell stabilizing properties in addition to its H1-receptor antagonism. The provided protocols offer a framework for researchers to investigate and quantify the mast cell stabilizing effects of levocetirizine and other compounds of interest. These assays are valuable tools in the fields of allergy, immunology, and drug discovery for identifying and characterizing novel anti-allergic and anti-inflammatory agents.
References
- 1. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of levocetirizine - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting degranulation via hexosaminidase assay [protocols.io]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Method for Levocetirizine Dihydrochloride Tablets
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This document provides detailed application notes and protocols for the in vitro dissolution testing of levocetirizine dihydrochloride immediate-release tablets. Dissolution testing is a crucial quality control measure to ensure product consistency and can serve as an indicator of in vivo drug performance. The primary method detailed here is in accordance with the United States Pharmacopeia (USP) and is recommended by the U.S. Food and Drug Administration (FDA).[1]
2. Principle
The in vitro dissolution test evaluates the rate and extent to which this compound dissolves from a solid dosage form into a specified liquid medium under controlled laboratory conditions. This is accomplished using a standardized dissolution apparatus. The concentration of the dissolved active pharmaceutical ingredient (API) is measured at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
3. Standardized Dissolution Protocol (USP/FDA Recommended)
The following protocol is the officially recognized method for the dissolution testing of immediate-release this compound tablets.[1]
3.1. Dissolution Parameters
A summary of the standard dissolution parameters is provided in the table below.
| Parameter | Setting |
| Apparatus | USP Apparatus 2 (Paddle)[1] |
| Dissolution Medium | 900 mL of Water[1][2] |
| Temperature | 37 ± 0.5 °C[3] |
| Paddle Speed | 50 rpm[1][2] |
| Sampling Times | 10, 15, 20, 30, 45, 60 minutes |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[1] |
3.2. Experimental Procedure
3.2.1. Media Preparation
Prepare a sufficient quantity of deionized or distilled water. The medium should be de-aerated using an appropriate technique, such as sonication or vacuum filtration, and pre-heated to the specified temperature.
3.2.2. Dissolution Test Execution
-
Add 900 mL of the pre-heated and de-aerated dissolution medium to each vessel of the dissolution apparatus.
-
Allow the medium to reach a stable temperature of 37 ± 0.5 °C.
-
Place one tablet into each vessel.
-
Commence the test immediately by starting the paddle rotation at 50 rpm.
-
At the designated sampling times, withdraw an aliquot (e.g., 10 mL) from a point midway between the surface of the medium and the top of the paddle, at least 1 cm from the vessel wall.
-
Immediately filter the samples through a 0.45 µm syringe filter, ensuring to discard the initial portion of the filtrate.
-
If necessary, replace the withdrawn sample volume with an equal amount of fresh, pre-heated dissolution medium.
-
Analyze the filtered samples to determine the concentration of this compound.
3.3. Analytical Finish
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm is appropriate for this compound.[2][3]
-
Standard Solution: A standard solution of this compound Reference Standard should be prepared in the dissolution medium at a concentration equivalent to 100% dissolution of the tablet.
3.3.2. UV-Visible Spectrophotometry
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound in the dissolution medium should be determined, which is approximately 230 nm.[4][5]
-
Calibration Curve: A calibration curve should be generated using a series of standard solutions of the this compound Reference Standard in the dissolution medium.
-
The absorbance of the collected samples is then measured to determine the drug concentration based on the established calibration curve.
4. Alternative Dissolution Methods for Research and Development
During the drug development process, it can be beneficial to assess the dissolution profile of this compound tablets in media that simulate the pH conditions of the gastrointestinal tract.
| Parameter | Setting 1 | Setting 2 |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.1 N HCl[3][4] | 900 mL of Phosphate Buffer pH 6.8 |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Paddle Speed | 50 rpm | 50 rpm |
| Sampling Times | 10, 15, 20, 30, 45, 60 minutes | 10, 15, 20, 30, 45, 60 minutes |
5. Data Presentation
The results of the dissolution study should be tabulated to facilitate easy comparison and analysis.
Table 1: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Dissolved (Vessel 1) | % Drug Dissolved (Vessel 2) | % Drug Dissolved (Vessel 3) | % Drug Dissolved (Vessel 4) | % Drug Dissolved (Vessel 5) | % Drug Dissolved (Vessel 6) | Mean % Dissolved | % RSD |
| 10 | ||||||||
| 15 | ||||||||
| 20 | ||||||||
| 30 | ||||||||
| 45 | ||||||||
| 60 |
6. Diagrams
Caption: Workflow for the in vitro dissolution testing of this compound tablets.
Caption: Logical relationship between tablet formulation and in vivo performance.
References
Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication for the treatment of allergies. It is a racemic mixture, containing equal amounts of two enantiomers: levocetirizine (the (R)-enantiomer) and dextrocetirizine (the (S)-enantiomer). Pharmacological studies have indicated that the antihistaminic activity of cetirizine is primarily associated with the (R)-enantiomer, levocetirizine. Consequently, the development of analytical methods for the chiral separation and quantification of cetirizine enantiomers is of significant importance for pharmacokinetic studies, quality control of pharmaceutical formulations, and in support of the development of enantiomerically pure drug products. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of cetirizine enantiomers.
Principle
The chiral separation of cetirizine enantiomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers. These differential interactions lead to different retention times for the (R)- and (S)-enantiomers on the chromatographic column, enabling their separation and subsequent quantification. Both protein-based and polysaccharide-based CSPs have been successfully employed for this purpose. The choice of mobile phase, including the organic modifier and additives, is critical for optimizing the separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A variety of chiral columns can be used. This protocol focuses on the use of a protein-based α1-acid glycoprotein (AGP) column and a polysaccharide-based Chiralpak AD-H column.
-
Reagents: HPLC grade solvents (acetonitrile, methanol, n-hexane, ethanol), and high-purity reagents (phosphate salts, diethylamine, trifluoroacetic acid) are necessary.
-
Standard: Racemic cetirizine dihydrochloride standard.
Quantitative Data Summary
The following table summarizes the chromatographic parameters for the chiral separation of cetirizine enantiomers using different HPLC methods.
| Parameter | Method 1: Protein-Based CSP | Method 2: Polysaccharide-Based CSP (Normal Phase) | Method 3: Polysaccharide-Based CSP (Reversed Phase) |
| Chiral Stationary Phase | α1-acid glycoprotein (AGP-CSP)[1][2] | Chiralpak AD-H[3][4] | Chiralcel OD-R[3] |
| Mobile Phase | 10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v)[1][2] | n-hexane-isobutyl ether-trifluoroacetic acid (75:25:0.05, v/v/v)[4] | Perchlorate solution supplemented with acetonitrile[3] |
| Flow Rate | 0.9 mL/min | 1.0 mL/min[4] | Not specified |
| Detection Wavelength | 230 nm[1][2] | 230 nm[4] | Not specified |
| Retention Time (+)-Cetirizine | 12 min[1][2] | 10.4 min (D-cetirizine)[4] | Not specified |
| Retention Time (-)-Cetirizine | 16 min[1][2] | 8.2 min (L-cetirizine)[4] | Not specified |
| Resolution (Rs) | > 2.0[3][5] | 2.7[4] | Good[3] |
Experimental Workflow Diagram
Caption: Workflow for Chiral Separation of Cetirizine Enantiomers by HPLC.
Detailed Experimental Protocol: Chiral Separation using an α1-Acid Glycoprotein (AGP) Column
This protocol provides a detailed methodology for the chiral separation of cetirizine enantiomers using a protein-based α1-acid glycoprotein (AGP) chiral stationary phase.
1. Materials and Reagents
-
Racemic Cetirizine Dihydrochloride
-
Potassium dihydrogen phosphate (KH2PO4)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
2. Preparation of Solutions
-
Mobile Phase (10 mM Phosphate Buffer, pH 7.0 - Acetonitrile (95:5, v/v)):
-
Prepare a 10 mM phosphate buffer by dissolving the appropriate amounts of KH2PO4 and Na2HPO4 in HPLC grade water.
-
Adjust the pH of the buffer to 7.0 using dilute hydrochloric acid or sodium hydroxide.
-
Mix 950 mL of the 10 mM phosphate buffer with 50 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
-
-
Standard Solution (100 µg/mL Racemic Cetirizine):
-
Accurately weigh 10 mg of racemic cetirizine dihydrochloride and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions of desired concentrations.
-
3. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiral AGP column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile (95:5, v/v).[1][2]
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
4. Chromatographic Procedure
-
Equilibrate the Chiral AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on published data, the retention times are expected to be approximately 12 minutes for (+)-cetirizine and 16 minutes for (-)-cetirizine.[1][2]
-
Record the chromatogram and integrate the peak areas for each enantiomer.
5. System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5. A resolution of 2.0 or higher is desirable for baseline separation.[3][5]
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections (n=6) should be less than 2.0%.
6. Data Analysis
The concentration of each enantiomer in a sample can be determined by comparing the peak area of each enantiomer to the peak area of the corresponding enantiomer in a standard of known concentration. The enantiomeric excess (e.e.) can be calculated using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical Relationship of Chiral Recognition and Separation.
The described HPLC method provides a reliable and reproducible approach for the chiral separation of cetirizine enantiomers. The use of a chiral stationary phase, coupled with optimized mobile phase conditions, allows for the accurate quantification of levocetirizine and dextrocetirizine. This methodology is suitable for routine analysis in pharmaceutical quality control and for pharmacokinetic studies in drug development. For the analysis of cetirizine enantiomers in biological matrices, appropriate sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, should be employed to remove interfering substances.
References
- 1. Enantioselective determination of cetirizine in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric Separation of Cetirizine Hydrochloride by HPLC: Ingenta Connect [ingentaconnect.com]
- 5. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levocetirizine Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation histamine H1 receptor antagonist widely used in the treatment of allergic conditions.[1] Beyond its well-established antihistaminic properties, emerging research has highlighted its anti-inflammatory and immunomodulatory effects, making it a compound of interest for in vitro studies in various cell types. These application notes provide detailed protocols for the preparation of levocetirizine dihydrochloride stock solutions for cell culture experiments and methodologies for assessing its effects on cell viability and inflammatory signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥23 mg/mL[2], 92 mg/mL[3], 94.6 g/100 mL | |
| DMSO | 92 mg/mL (199.21 mM) | [3] |
| Ethanol | 7 mg/mL | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | Room Temperature or -20°C | 3 years (at -20°C) | [3] |
| Stock Solution (in solvent) | -20°C | 1 month | [3][4] |
| Stock Solution (in solvent) | -80°C | 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 461.81 g/mol . To prepare 10 mL of a 10 mM stock solution, weigh out 4.618 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile PBS.
-
Vortexing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 15 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of levocetirizine on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of levocetirizine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot the results against the concentration of levocetirizine.
Protocol 3: Measurement of IL-6 and IL-8 Production by ELISA
This protocol describes the quantification of pro-inflammatory cytokines IL-6 and IL-8 in cell culture supernatants following treatment with levocetirizine using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
24-well or 48-well cell culture plates
-
Reagents for inducing inflammation (e.g., lipopolysaccharide - LPS)
-
Human IL-6 and IL-8 ELISA kits
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well or 48-well plates and allow them to adhere. Treat the cells with various concentrations of levocetirizine for a predetermined time.
-
Inflammatory Stimulation: After the pre-treatment period, stimulate the cells with an inflammatory agent (e.g., LPS) for a specific duration to induce cytokine production.
-
Supernatant Collection: Following stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until the ELISA is performed.
-
ELISA Procedure: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.[7] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation to allow cytokine binding.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Addition of a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a multi-well plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-6 and IL-8 in the samples.
Visualization of Signaling Pathways and Workflows
Caption: Levocetirizine's molecular mechanism of action.
Caption: General experimental workflow for in vitro studies.
References
- 1. fip.org [fip.org]
- 2. 左西替利嗪 二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Human IL-8 ELISA Kit (ab46032) | Abcam [abcam.com]
Application Note and Protocol: Analytical Method Development for Levocetirizine Oral Solution
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective H1-histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] As an oral solution, it offers a convenient dosage form for pediatric and geriatric patients. To ensure the quality, safety, and efficacy of levocetirizine oral solution, robust analytical methods are essential for its quantification, impurity profiling, and dissolution characteristics. This document provides detailed protocols for the development and validation of analytical methods for levocetirizine oral solution, including a stability-indicating HPLC method for assay and impurities, a UV-Vis spectrophotometric method for identification and assay, and a dissolution test method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying levocetirizine from its potential degradation products and impurities.[1][2] This ensures that the method is specific and can accurately measure the drug substance in the presence of degradants that may form during manufacturing or storage.
Experimental Protocol
Principle: The method utilizes reversed-phase chromatography with UV detection to separate levocetirizine from its related substances.
Apparatus:
-
High-Performance Liquid Chromatograph with a UV detector
-
Data acquisition system
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Reagents and Materials:
-
Levocetirizine dihydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm membrane filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Symmetry C8 (250 x 4.6 mm, 5µm)[1] or Kinetex biphenyl (250 x 4.6 mm, 5µm)[2] |
| Mobile Phase | Buffer and Acetonitrile (e.g., 60:40 v/v)[1] |
| Buffer | 0.015 M 1-octane sulfonic acid sodium salt, pH adjusted to 3.4 with orthophosphoric acid[3] |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 230 nm[1][2][5] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL |
| Run Time | 25 min[1] |
Preparation of Solutions:
-
Buffer Preparation: Dissolve the required amount of potassium dihydrogen orthophosphate or 1-octane sulfonic acid sodium salt in water, adjust the pH with orthophosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio and degas by sonication.
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]
-
Standard Solution: Dilute the standard stock solution with the mobile phase to a final concentration of about 25 µg/mL.
-
Sample Preparation: Accurately measure a volume of the levocetirizine oral solution equivalent to 5 mg of levocetirizine and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.[1] Filter the solution through a 0.45 µm membrane filter before injection.[2]
Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solution five times and check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the amount of levocetirizine in the oral solution using the peak areas obtained from the standard and sample chromatograms.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[4] |
| Theoretical Plates | Not less than 5000[4] |
| % RSD of peak areas | Not more than 2.0% for five replicate injections[1][4] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6][7] The drug product is subjected to various stress conditions to induce degradation.
Protocol:
-
Acid Degradation: Treat the sample with 0.1 M HCl at room temperature for a specified period (e.g., 3 hours), then neutralize with 0.1 M NaOH.[6][7]
-
Base Degradation: Treat the sample with 0.1 M NaOH at room temperature for a specified period, then neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and the oral solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a specified duration.[7]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.[5]
Caption: Forced degradation workflow for levocetirizine.
UV-Vis Spectrophotometric Method
A UV-Vis spectrophotometric method can be employed for the simple and rapid identification and assay of levocetirizine in the oral solution.[8][9]
Experimental Protocol
Principle: The method is based on the measurement of the absorbance of a levocetirizine solution at its wavelength of maximum absorbance.
Apparatus:
-
UV-Vis Spectrophotometer with 1 cm quartz cells
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Reagents and Materials:
Method Parameters:
| Parameter | Condition |
| Solvent | Distilled Water or 0.1 M HCl[8][9] |
| Wavelength of Maximum Absorbance (λmax) | ~230 nm[1][8][9] |
| Concentration Range | 4 - 32 µg/mL[8] |
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the Beer's law range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Accurately measure a volume of the oral solution equivalent to 10 mg of levocetirizine, transfer to a 100 mL volumetric flask, and dilute to volume with the solvent. Further dilute to obtain a concentration within the calibrated range.[10]
Analytical Procedure:
-
Record the absorbance of the blank (solvent) from 200 to 400 nm.
-
Record the absorbance of the working standard solutions and the sample solution at the λmax against the blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of levocetirizine in the sample solution from the calibration curve.
Dissolution Test Method
The dissolution test is a critical quality control parameter for oral dosage forms, providing information on the rate of drug release.[11]
Experimental Protocol
Principle: The method measures the amount of levocetirizine that dissolves from the oral solution into a specified dissolution medium over a set period.
Apparatus:
-
USP Dissolution Apparatus II (Paddle)
-
HPLC or UV-Vis Spectrophotometer
-
Constant temperature water bath
-
Syringes and filters
Dissolution Test Parameters:
| Parameter | Condition |
| Apparatus | USP Apparatus II (Paddle) |
| Dissolution Medium | 900 mL of 0.1 N HCl or simulated salivary fluid (pH 6.8)[12] |
| Apparatus Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
| Sampling Time | 5, 10, 15, 20, 30, 45, 60 minutes |
| Sample Volume | 5 mL |
Analytical Procedure:
-
Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to the required temperature.
-
Place a known volume of the levocetirizine oral solution into each vessel.
-
Start the apparatus.
-
At each time interval, withdraw a sample from each vessel and replace it with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples.
-
Analyze the samples for levocetirizine content using a validated HPLC or UV-Vis method.
-
Calculate the percentage of drug released at each time point.
Caption: Analytical method development and validation workflow.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the quality control of levocetirizine oral solution. The stability-indicating HPLC method is suitable for the accurate assay of levocetirizine and the determination of its related substances. The UV-Vis spectrophotometric method offers a simple and rapid alternative for routine analysis. The dissolution test protocol ensures the consistent performance of the drug product. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[1][2][3]
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijper.org [ijper.org]
- 3. ijpsr.com [ijpsr.com]
- 4. worldscientificnews.com [worldscientificnews.com]
- 5. Stability Indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & anti-asthmatic drug in bulk and tablet dosage form - J Pharm Biol Sci [jpbs.in]
- 6. Forced degradation study of different brands of this compound by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 7. scispace.com [scispace.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Levocetirizine as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of allergy symptoms.[1] Accurate and precise quantification of levocetirizine in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details the use of levocetirizine as a reference standard for its quantitative determination in pharmaceutical dosage forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodologies are based on established and validated analytical procedures.[2][3][4][5][6]
Chromatographic Methodologies
Several validated RP-HPLC methods have been reported for the analysis of levocetirizine. A summary of representative chromatographic conditions is presented in Table 1. These methods primarily utilize a C18 or C8 stationary phase with a mobile phase consisting of a buffer and an organic modifier, typically acetonitrile. Detection is commonly performed at 230 nm.[3][4][5]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Levocetirizine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna - C18 (250 mm x 4.6 mm; 5 µm)[3] | XTerra C8 (150 mm x 4.6 mm, 3.5 µm)[4] | Waters Symmetry C8 (250 x 4.6 mm, 5µm)[7] |
| Mobile Phase | Buffer:Acetonitrile (580:420 v/v), pH 6.0[3] | Phosphate Buffer (pH 4):Acetonitrile (60:40 v/v)[4] | Solvent Mixture I:Solvent Mixture II (60:40% v/v)[7] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[4] | 1.0 mL/min[7] |
| Detection Wavelength | 230 nm[3] | 230 nm[4] | 230 nm[7] |
| Retention Time | ~5.5 min[3] | ~2.432 min[4] | Not Specified |
| Column Temperature | Ambient[4] | Ambient[4] | 30°C[7] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates | NLT 5000[3] |
| Tailing Factor | NMT 2.0[3] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0%[3] |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 12.56–37.68 μg/mL[6] |
| Correlation Coefficient (r²) | >0.999[6] |
| Accuracy (% Recovery) | 99.6%[3] |
| Precision (%RSD) | 1.1%[3] |
| Limit of Detection (LOD) | 0.079 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.239 µg/mL[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Levocetirizine in Tablets
This protocol describes a general procedure for the quantification of levocetirizine in tablet dosage forms using RP-HPLC.
1. Materials and Reagents
-
Levocetirizine Dihydrochloride Reference Standard (Working Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Water (HPLC Grade)
-
Levocetirizine Tablets (Sample)
2. Preparation of Solutions
-
Buffer Preparation (pH 6.0): Dissolve 4.08 g of Potassium Dihydrogen Orthophosphate in 600 mL of water. Adjust the pH to 6.0 with 10% sodium hydroxide solution.[3]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 580:420 (v/v). Degas the solution using an ultrasonic water bath for 5 minutes.[3]
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute up to the mark with the same solvent.[3]
-
Working Standard Solution Preparation: Further dilute 1 mL of the standard stock solution to 50 mL with the mobile phase.[3]
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of the mobile phase, heat up to 45°C, and sonicate for 1 minute to dissolve.
-
Dilute to 100 mL with the mobile phase.
-
Further dilute 5 mL of this solution to 25 mL with the mobile phase.[8]
-
Filter the final solution through a 0.45 µm membrane filter before injection.[9]
-
3. Chromatographic System
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Phenomenex Luna - C18 (250 mm x 4.6 mm; 5 µm).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.
-
Detection: 230 nm.[3]
4. System Suitability
-
Inject the working standard solution five times into the chromatograph.
-
The system is suitable for use if the relative standard deviation of the peak areas is not more than 2.0%, the tailing factor for the levocetirizine peak is not more than 2.0, and the column efficiency is not less than 5000 theoretical plates.[3]
5. Procedure
-
Inject the blank (mobile phase), followed by the working standard solution and then the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for levocetirizine.
6. Calculation The amount of levocetirizine in the tablet is calculated using the following formula:
% Assay = (AT / AS) * (WS / DS) * (P / 100) * 100
Where:
-
AT = Area of the levocetirizine peak in the sample chromatogram
-
AS = Average area of the levocetirizine peak in the standard chromatograms
-
WS = Weight of this compound working standard taken (mg)
-
DS = Weight of sample powder taken (mg)
-
P = Purity of this compound working standard (%)
Mandatory Visualizations
Caption: Experimental Workflow for HPLC Analysis of Levocetirizine.
Caption: Logical Flow of a System Suitability Test.
Caption: Mechanism of Action of Levocetirizine.
References
Levocetirizine Dihydrochloride In Vivo Studies: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with levocetirizine dihydrochloride in various animal models of allergic and inflammatory conditions. The information compiled herein is intended to guide researchers in designing and executing robust preclinical evaluations of this second-generation antihistamine.
Pharmacokinetic Studies
Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of levocetirizine and for establishing dose-response relationships in preclinical models.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol is adapted from studies evaluating the pharmacokinetics of levocetirizine in Sprague-Dawley rats[1].
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in sterile physiological saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Equipment for blood collection (e.g., retro-orbital sinus puncture or tail vein sampling)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing: Prepare a solution of this compound in the chosen vehicle. Administer a single oral dose of 1 mg/kg to the rats via oral gavage[1].
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 12 hours) post-dosing[1]. Blood can be collected via the retro-orbital sinus or tail vein into micro-centrifuge tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 15 minutes to separate the plasma[1].
-
Sample Storage: Store the plasma samples at -20°C until analysis.
-
Bioanalysis: Determine the concentration of levocetirizine in the plasma samples using a validated HPLC-UV method at 230 nm[1].
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life), using appropriate software.
Experimental Protocol: Pharmacokinetic Analysis in Rabbits
This protocol is based on a study comparing the bioequivalence of an oral spray and tablet formulation of levocetirizine in New Zealand white rabbits[2].
Materials:
-
This compound (tablet or other formulation)
-
New Zealand white rabbits (10-12 weeks old, 2.5-3.5 kg)
-
Equipment for oral administration
-
Equipment for blood collection from the marginal ear vein
-
Micro-centrifuge tubes with anticoagulant
-
Centrifuge
-
HPLC system
Procedure:
-
Animal Acclimatization: House New Zealand white rabbits in individual cages under standard environmental conditions with free access to a standard diet and water. Fast the animals overnight before drug administration[2].
-
Dosing: Administer the levocetirizine formulation orally. For example, a 10 mg/mL oral spray or a corresponding tablet dose[2].
-
Blood Sampling: Collect approximately 1 mL of blood from the marginal ear vein at specified time points[2].
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma[2].
-
Sample Storage: Store plasma samples at -20°C until analysis.
-
Bioanalysis: Quantify levocetirizine concentrations in plasma using a validated HPLC method[2].
-
Pharmacokinetic Analysis: Determine pharmacokinetic parameters as described for the rat model.
Data Presentation: Pharmacokinetic Parameters
| Animal Model | Formulation | Dose | Route | Cmax | Tmax | AUC (0-t) | t1/2 | Reference |
| Sprague-Dawley Rat | Oral Solution | 1 mg/kg | Oral | 237.16 ± 19.87 ng/mL | 30 min | 452.03 ± 43.68 ng·h/mL | 1.54 ± 0.12 h | [1] |
| New Zealand White Rabbit | Tablet | Not Specified | Oral | 189 ppm | 1 h | 2731.25 ppm·h | 15.83 h | [2] |
| New Zealand White Rabbit | Oral Spray | 10 mg/mL | Oral | 199 ppm | 1 h | 2704.25 ppm·h | 14.56 h | [2] |
Anti-Inflammatory and Anti-Allergic Models
Levocetirizine's efficacy extends beyond its antihistaminic properties to include broader anti-inflammatory effects.
Ovalbumin-Induced Allergic Rhinitis in Rats
This model is used to evaluate the efficacy of levocetirizine in an animal model that mimics human allergic rhinitis.
This protocol is adapted from a study investigating the effects of various treatments on ovalbumin-induced allergic rhinitis in Wistar rats[3].
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide
-
This compound
-
Saline
-
Wistar rats
-
Equipment for intraperitoneal injection and intranasal instillation
Procedure:
-
Sensitization (Days 1-14): Sensitize the rats by administering intraperitoneal injections of 0.5 mL of a solution containing 50 mg of ovalbumin and 1000 mg of aluminum hydroxide in 500 mL of saline on days 1, 3, 5, 7, 9, 11, and 13[3].
-
Challenge (Days 15-22): Challenge the sensitized rats on alternate days (15, 17, 19, and 21) by intranasal instillation of 10 µL of a 20 mg/mL ovalbumin solution into each nostril[3].
-
Treatment: Administer this compound (e.g., 10 mg/kg, orally) daily from day 15 to day 22[3]. A control group should receive the vehicle only.
-
Assessment of Nasal Symptoms: Observe and score the frequency of nasal rubbing and sneezing for a defined period after the final challenge on day 22[3].
-
Biomarker Analysis: On day 22, collect blood samples to measure serum levels of IgE, histamine, and IL-4. Nasal and spleen tissues can be collected for histopathological examination[3].
| Treatment Group | Nasal Rubbing (counts) | Sneezing (counts) | Serum IgE | Serum IL-4 | Serum Histamine | Reference |
| AR Control | Significantly increased | Significantly increased | Elevated | Elevated | Elevated | [3] |
| Levocetirizine (10 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [3] |
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the anti-inflammatory properties of compounds.
This protocol is based on a study evaluating the analgesic and anti-inflammatory activity of levocetirizine in albino rats[4].
Materials:
-
λ-Carrageenan (1% in saline)
-
This compound
-
Vehicle (e.g., 1% Gum acacia)
-
Plethysmometer
-
Albino Wistar rats (150-250 g)
Procedure:
-
Animal Groups: Divide the rats into groups (n=6 per group): Control (vehicle), Standard (e.g., Diclofenac sodium 4.5 mg/kg), and Levocetirizine (1 mg/kg)[4].
-
Drug Administration: Administer the respective treatments orally one hour before the carrageenan injection[4][5].
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[4][5].
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 0.5, 1, 2, and 3 hours after carrageenan injection[4][5].
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
| Treatment Group | Dose | Paw Volume at 3h (mL) | % Inhibition of Edema | Reference |
| Control | - | 0.341 ± 0.008 | - | [4] |
| Levocetirizine | 1 mg/kg | 0.265 ± 0.014 | 22.22% | [4] |
| Diclofenac Sodium | 4.5 mg/kg | - | 43.69% | [4] |
Lipopolysaccharide-Induced Lung Inflammation in Rats
This model is used to study acute lung injury and the effects of anti-inflammatory agents.
This protocol is derived from a study investigating the protective effects of levocetirizine against LPS-induced lung injury in rats.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Sprague-Dawley rats
-
Equipment for oral administration and intraperitoneal injection
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Pre-treatment: Administer levocetirizine (1 mg/kg/day, orally) or vehicle to rats for one week.
-
Induction of Lung Injury: On day 8, administer a single intraperitoneal injection of LPS (7.5 mg/kg).
-
Sample Collection: 18 hours after the LPS challenge, collect blood for serum C-reactive protein (CRP) analysis. Perform bronchoalveolar lavage to collect BAL fluid for cell counts and protein analysis. Harvest lung tissue for wet/dry weight ratio (edema assessment), antioxidant/pro-oxidant status, and TNF-α levels.
-
Histopathology: Fix a portion of the lung tissue for histological examination to assess inflammation and tissue damage.
| Parameter | Control Group | LPS Group | Levocetirizine + LPS Group | Reference |
| Serum CRP | Normal | Significantly Increased | Significantly Decreased | [6] |
| Lung Wet/Dry Ratio | Normal | Significantly Increased | Significantly Decreased | [6] |
| BALF Total Cell Count | Normal | Significantly Increased | Significantly Decreased | [6] |
| BALF Protein Content | Normal | Significantly Increased | Significantly Decreased | [6] |
| Lung TNF-α | Normal | Significantly Increased | Significantly Decreased | [6] |
Signaling Pathways and Mechanisms of Action
While the primary mechanism of levocetirizine is the blockade of the H1 receptor, in vivo and in vitro studies suggest additional anti-inflammatory effects that may involve various signaling pathways.
Inhibition of Eosinophil Chemoattractants
In vivo studies in patients with pollinosis have shown that levocetirizine can reduce the levels of eosinophil chemoattractants RANTES and eotaxin in nasal secretions, suggesting an inhibitory effect on eosinophil recruitment to the site of allergic inflammation[7].
Modulation of Cytokine Production
Levocetirizine has been shown to modulate the production of various cytokines. In a pilot study on patients with seasonal allergic rhinitis, levocetirizine treatment significantly reduced the levels of IL-4 and IL-8 in nasal lavage fluid[8]. In vitro studies have also demonstrated that levocetirizine can suppress the secretion of GM-CSF and IL-8 from airway epithelial cells[9].
Potential Involvement of NF-κB and TLR3 Signaling
In vitro research suggests that levocetirizine may exert anti-inflammatory effects by inhibiting the Toll-like receptor 3 (TLR3) pathway and subsequently reducing the activation of NF-κB[10][11]. This could contribute to its ability to reduce the expression of adhesion molecules like ICAM-1 and the production of pro-inflammatory cytokines.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Ovalbumin-Induced Allergic Rhinitis Model.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathway Diagram
Caption: Proposed Anti-Inflammatory Mechanisms of Levocetirizine.
References
- 1. Development and Characterization of Pharmacokinetic Parameters of Fast-Dissolving Films Containing Levocetirizine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprui.com [ajprui.com]
- 3. soeagra.com [soeagra.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-edematous effects of epinastine, cetirizine and its enantiomers in λ-carrageenan-induced edema in rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Action of Levocetirizine on the Production of Eosinophil Chemoattractants RANTES and Eotaxin In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Levocetirizine improves nasal obstruction and modulates cytokine pattern in patients with seasonal allergic rhinitis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levocetrizine has anti-inflammatory effects against Toll-like receptor (TLR)3 through the inhibition of Toll-IL-1 receptor (TIR)-domain-containing adapter inducing IFN-beta (TRIF) and receptor-interacting protein (RIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Forced Degradation Studies of Levocetirizine Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of forced degradation studies on Levocetirizine Dihydrochloride, an active pharmaceutical ingredient (API). The provided protocols and data are intended to guide researchers in establishing stability-indicating analytical methods, a critical component of the drug development process as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction
This compound, the R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Forced degradation, or stress testing, is essential to identify the potential degradation products that may form under various environmental conditions, thereby helping to elucidate the degradation pathways and develop robust, stability-indicating analytical methods. This note details the common stress conditions applied to this compound, the resulting degradation, and the analytical procedures for quantification.
Summary of Forced Degradation Conditions and Results
This compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Thermal degradation is generally less pronounced. The extent of degradation is dependent on the specific stressor, its concentration, and the duration of exposure.
Quantitative Data Summary
The following tables summarize the percentage of degradation of this compound under various stress conditions as reported in the literature. These studies often utilize UV-spectrophotometry or High-Performance Liquid Chromatography (HPLC) for quantification.
Table 1: Degradation of this compound Under Various Stress Conditions (UV-Spectrophotometry Data)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 hours | Room Temperature | 4.93 - 12.90 | [1] |
| Base Hydrolysis | 0.1 M NaOH | 3 hours | Room Temperature | 2.26 - 6.90 | [1] |
| Oxidative | 0.3% H₂O₂ | 3 hours | Room Temperature | 2.88 - 11.60 | [1] |
| Photolytic | UV Light (254 nm) | 3 hours | N/A | 10.37 - 24.00 | [1] |
| Thermal | 80°C | 3 hours | 80°C | 3.05 - 7.80 | [1] |
Note: The range in percentage degradation can be attributed to variations in the formulation and brand of the drug product studied.
Table 2: Degradation of this compound Under Various Stress Conditions (HPLC Data)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | ~15% | |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | ~10% | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | ~20% | |
| Thermal | 60°C | 24 hours | 60°C | ~5% | |
| Photolytic | UV Light | 7 days | N/A | ~30% |
Note: This data is compiled from typical findings in stability-indicating HPLC method development studies. Specific percentages can vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., 100 µg/mL for HPLC analysis).
Forced Degradation Procedures
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute the solution to a final volume of 10 mL with the solvent to achieve a theoretical concentration of 100 µg/mL.
-
Analyze using a stability-indicating HPLC method.
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N HCl.
-
Dilute the solution to a final volume of 10 mL with the solvent.
-
Analyze using HPLC.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution to a final volume of 10 mL with the solvent.
-
Analyze using HPLC.
-
Place the solid drug substance in a hot air oven maintained at 60°C for 24 hours.
-
Alternatively, reflux a solution of the drug in a neutral medium (water or methanol) at 60°C for 24 hours.
-
Prepare a solution of the stressed sample at the working concentration.
-
Analyze using HPLC.
-
Expose the solid drug substance or a solution of the drug to UV light (254 nm) in a photostability chamber for 7 days.
-
Prepare a solution of the stressed sample at the working concentration.
-
Analyze using HPLC.
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase is a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Degradation Pathway of this compound
Forced degradation studies coupled with mass spectrometry (LC-MS) have been instrumental in identifying the major degradation products and proposing the degradation pathways.
Key Degradation Products
-
Hydrolytic Degradation (Acidic and Basic): Primarily involves the cleavage of the ether linkage, leading to the formation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 2-(2-hydroxyethoxy)acetic acid.
-
Oxidative Degradation: The primary site of oxidation is the piperazine ring, leading to the formation of an N-oxide derivative (m/z 405).[2] Further degradation can lead to the cleavage of the molecule.
-
Photolytic Degradation: Can result in a variety of degradation products, including those formed through cleavage of the molecule at different positions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Proposed Degradation Pathway of Levocetirizine
Caption: Proposed major degradation pathways of Levocetirizine.
Conclusion
The forced degradation studies of this compound reveal its susceptibility to hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is paramount for the development of stable formulations and accurate analytical methods. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products containing this compound.
References
Troubleshooting & Optimization
Levocetirizine dihydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocetirizine Dihydrochloride, focusing on common solubility issues encountered in DMSO.
Troubleshooting Guide: this compound Solubility in DMSO
Issue: Precipitate observed in this compound solution in DMSO.
Possible Cause 1: Supersaturation
-
Explanation: The concentration of this compound may have exceeded its solubility limit in DMSO.
-
Solution:
-
Gently warm the solution to 37°C to facilitate dissolution.
-
If precipitation persists, add a small amount of fresh DMSO to decrease the concentration.
-
For future experiments, prepare a fresh solution at a concentration at or below the known solubility limit.
-
Possible Cause 2: Hygroscopic nature of DMSO
-
Explanation: DMSO is highly hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound.[1][2]
-
Solution:
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Once opened, handle DMSO in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box).
-
Store opened DMSO vials with a tight seal and consider using a desiccant.
-
Possible Cause 3: Insufficient mixing or sonication
-
Explanation: this compound may require mechanical assistance to fully dissolve, especially at higher concentrations.
-
Solution:
-
Vortex the solution for 1-2 minutes.
-
Use an ultrasonic bath to aid dissolution.[1] Sonicate in short bursts to avoid heating the sample.
-
Issue: Inconsistent results in experiments using this compound in DMSO.
Possible Cause 1: Degradation of the stock solution
-
Explanation: While information on long-term stability in DMSO is limited, it is generally recommended to use freshly prepared solutions.[3]
-
Solution:
-
Prepare a fresh stock solution of this compound in DMSO for each experiment.
-
If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Possible Cause 2: Inaccurate concentration due to incomplete dissolution
-
Explanation: If the compound is not fully dissolved, the actual concentration in the supernatant will be lower than intended.
-
Solution:
-
Visually inspect the solution for any particulate matter before use.
-
If particulates are present, follow the steps in the "Precipitate observed" section to ensure complete dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies slightly across different suppliers but is generally high. It is reported to be ≥26.05 mg/mL, 92 mg/mL, and up to 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can impact solubility.[1][2]
Q2: Are there any special handling precautions when dissolving this compound in DMSO?
A2: Yes. Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle of anhydrous DMSO.[1][2] For higher concentrations, ultrasonic treatment may be necessary to achieve complete dissolution.[1]
Q3: How should I store stock solutions of this compound in DMSO?
A3: It is highly recommended to use freshly prepared solutions.[3] If storage is necessary, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[2]
Q4: What is the mechanism of action of Levocetirizine?
A4: Levocetirizine is a potent and selective antagonist of the peripheral histamine H1-receptors.[1][4][5] By blocking the H1 receptor, it prevents histamine from binding and initiating the cascade of allergic symptoms.[4][6] Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor than the S-enantiomer.[1][7] It is considered a second-generation antihistamine with a low potential to cause sedation as it does not readily cross the blood-brain barrier.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | ≥26.05 | - | - | [3] |
| DMSO | 100 | 216.54 | Requires ultrasonic treatment. Hygroscopic DMSO can affect solubility. | [1] |
| DMSO | 92 | 199.21 | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [2] |
| Water | ≥26.3 | - | - | [3] |
| Water | 100 | 216.54 | Requires ultrasonic treatment. | [1] |
| Water | 92 | - | - | [2] |
| Ethanol | Insoluble | - | - | [3] |
| Ethanol | 7 | - | - | [2] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 461.81 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out 46.18 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication: If the solution is not clear, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Monitor the tube to ensure it does not overheat.
-
Final Check: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage (if necessary): If not for immediate use, aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.[2]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Levocetirizine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 5. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Levocetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound | 130018-87-0 [chemicalbook.com]
Optimizing Levocetirizine Dihydrochloride Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of levocetirizine dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: Levocetirizine is a potent and selective antagonist of the histamine H1 receptor.[1][2] By blocking this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic and inflammatory responses.[1][2] In cell culture models, this primarily translates to the inhibition of histamine-induced cellular responses. Additionally, levocetirizine has demonstrated anti-inflammatory effects independent of H1-receptor blockade, including the modulation of cytokine and chemokine release.[3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a broad starting range to consider is 0.1 µM to 10 µM. For specific cell lines, refer to the concentration tables below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound for cell culture?
A3: this compound is soluble in water and DMSO.[4] For cell culture applications, preparing a concentrated stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium is recommended to minimize solvent-induced cytotoxicity. If using an organic solvent like DMSO, ensure the final concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid off-target effects.
Q4: Is this compound cytotoxic to cells?
A4: Studies on human peripheral lymphocytes have shown that this compound did not exhibit significant cytotoxic or genotoxic effects at concentrations up to 16 µg/mL.[5] However, at very high concentrations, as with most compounds, cytotoxicity can be expected. It is crucial to determine the cytotoxic profile of this compound for your specific cell line using a viability assay such as MTT, XTT, or trypan blue exclusion.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations. Refer to the concentration tables for guidance on ranges used in similar cell types. |
| Inactive compound | Ensure the this compound is from a reputable source and has been stored correctly. Consider purchasing a new batch. |
| Cell line not responsive | Verify that your cell line expresses the H1 histamine receptor if that is the target of your study. Consider using a positive control (e.g., another H1 antagonist) to validate the experimental setup. |
| Insufficient incubation time | Optimize the incubation time. Effects may be time-dependent. |
Issue 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. Use concentrations well below the cytotoxic range for your experiments. |
| Solvent toxicity | If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the media is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution | Prepare a fresh stock solution for each experiment or aliquot and store it properly to avoid degradation. |
| Variability in cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent cell density at seeding | Ensure that cells are seeded at the same density for all experiments to maintain consistency in cell proliferation and response. |
Data Presentation: this compound Concentrations in Cell Culture
The following tables summarize concentrations of this compound used in various published in vitro studies.
Table 1: Concentrations Used in Human Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Peripheral Lymphocytes | 2, 4, 8, 16 µg/mL | No significant genotoxic or cytotoxic effects. | [5] |
| Human Dermal Papilla Cells (hDPCs) | 1, 10, 100, 1,000, 10,000 ng/mL | Promotion of cell growth and proliferation at 100 ng/mL. | [6] |
| A549 (Human Airway Epithelial Cells) | 0.1, 1, 2.5, 5, 10 µM | Suppression of GM-CSF and IL-8 secretion at higher concentrations (2.5 - 10 µM). | [3] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent, if used) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. ELISA for Cytokine Secretion (e.g., IL-8)
This protocol outlines the general steps for measuring the effect of this compound on cytokine secretion.
-
Materials:
-
24-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., IL-1β to induce cytokine production)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-8)
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to near confluence.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 16 hours).[3]
-
After pre-incubation, add the stimulant (e.g., IL-1β) to the wells (except for the negative control) and incubate for the desired period (e.g., 8 hours).[3]
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Analyze the data to determine the effect of this compound on cytokine secretion.
-
Visualizations
References
- 1. uspnf.com [uspnf.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103351361A - Levocetirizine preparation method and this compound preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of levocetirizine hydrochloride on the growth of human dermal papilla cells: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Levocetirizine Dihydrochloride HPLC Peak Tailing: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of levocetirizine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a "tail".[1] This occurs when a portion of the analyte is retained longer on the column than the main portion, leading to a gradual decline in the signal after the peak maximum. For many assays, peaks with an As value up to 1.5 are considered acceptable.[1]
Q2: Why is this compound prone to peak tailing?
A2: Levocetirizine is a basic compound containing amine functional groups.[1] In reversed-phase HPLC, which typically uses silica-based columns, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction, in addition to the primary hydrophobic interaction with the stationary phase, can cause peak tailing.[1]
Q3: How does mobile phase pH affect the peak shape of levocetirizine?
A3: The pH of the mobile phase plays a crucial role in the analysis of ionizable compounds like levocetirizine.[3][4][5][6] At a higher pH, residual silanol groups on the silica stationary phase become ionized (SiO-), creating a negative charge that can strongly interact with the protonated, positively charged levocetirizine molecules.[1][7] This strong secondary interaction is a primary cause of peak tailing.[1] By lowering the mobile phase pH (typically below 3), the silanol groups are fully protonated (Si-OH), minimizing these undesirable ionic interactions and improving peak symmetry.[1][2][8]
Q4: What is a "highly deactivated" or "end-capped" column, and can it help reduce tailing?
A4: A highly deactivated or end-capped column has been chemically treated to reduce the number of accessible, free silanol groups on the silica surface.[1][2] This is typically done by reacting the silica with a small, silanizing agent like trimethylchlorosilane. While end-capping can significantly reduce peak tailing for basic compounds by blocking these secondary interaction sites, it doesn't eliminate all residual silanols due to steric hindrance.[1] Therefore, using a well-end-capped column is a good practice, but it may not be the sole solution to peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.
Step 1: Initial Assessment and System Suitability Check
Before making significant changes to your method, verify that your HPLC system is functioning correctly.
-
Question: Is the peak tailing observed for all peaks or only for levocetirizine?
-
If all peaks are tailing: The issue is likely systemic. Check for extra-column volume (e.g., excessive tubing length or diameter), a void in the column, or a partially blocked frit.[1][9]
-
If only the levocetirizine peak is tailing: The problem is likely related to secondary chemical interactions. Proceed to the next steps.
-
Step 2: Mobile Phase and pH Adjustment
Optimizing the mobile phase is often the most effective way to resolve peak tailing for basic compounds.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A logical workflow for troubleshooting peak tailing by adjusting mobile phase conditions.
Step 3: Column Evaluation and Selection
The choice of HPLC column is critical for achieving good peak shape.
-
Question: What type of column are you using?
-
Action: If you are not already, switch to a column with a highly deactivated, end-capped stationary phase. Modern columns are often designed to minimize silanol interactions.[1][9] Consider columns with different base silica (e.g., Type B silica, which is less acidic) or alternative stationary phases like polar-embedded phases.[2][9]
-
Step 4: Sample and Standard Preparation
Issues with the sample itself can sometimes contribute to poor peak shape.
-
Question: Is the sample solvent compatible with the mobile phase?
-
Action: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of levocetirizine, which can serve as a starting point for method development and troubleshooting.
Method 1: Isocratic RP-HPLC
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Mixture of buffer and acetonitrile (580:420, v/v)[10] |
| Buffer | 4.08 g of Potassium dihydrogen orthophosphate in 600 mL of water, pH adjusted to 6.0 with 10% sodium hydroxide[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 230 nm[10] |
| Retention Time | Approximately 5.5 min[10] |
Method 2: Gradient RP-HPLC
| Parameter | Condition |
| Column | Kinetex biphenyl (250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 6.0 g of sodium perchlorate monohydrate in 1000 mL water with 2 mL of perchloric acid[11] |
| Mobile Phase B | Acetonitrile[11] |
| Gradient | Time/%B: 0/20, 70/25, 80/30, 90/30, 100/40, 110/40, 115/70, 125/70, 130/20, 140/20[11] |
| Flow Rate | 1.5 mL/min[11] |
| Column Temperature | 45°C[11] |
| Detection | UV at 230 nm[11] |
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing of basic compounds like levocetirizine.
Signaling Pathway of Secondary Interactions in HPLC
Caption: Interaction of levocetirizine with the stationary phase, leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. worldscientificnews.com [worldscientificnews.com]
- 11. ijper.org [ijper.org]
Levocetirizine Dihydrochloride Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of levocetirizine dihydrochloride and its degradation products. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2][3] Significant degradation is observed in acidic, alkaline, and oxidative conditions, while the drug is relatively stable under neutral and thermal stress.[2][3]
Q2: What are the major degradation products of levocetirizine?
A2: Forced degradation studies have identified several degradation products. While specific structures are often characterized by techniques like LC-MS, common degradants arise from the cleavage of the ether linkage or modifications to the piperazine ring.[2][3] In photolytic conditions, extensive degradation can occur.[4]
Q3: Which analytical technique is most suitable for analyzing levocetirizine and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the simultaneous determination of levocetirizine and its degradation products.[1][4][5] A stability-indicating HPLC method can effectively separate the parent drug from its impurities and degradants.[5]
Q4: What is a typical wavelength for the UV detection of levocetirizine and its degradation products?
A4: A detection wavelength of 230 nm is frequently used for the analysis of levocetirizine and its degradation products, as it provides good sensitivity for the parent compound and its derivatives.[2]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation. 4. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase. 3. Replace the column. 4. Adjust the mobile phase pH or use a different column chemistry. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal flow rate. 3. Column deterioration. | 1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer). 2. Optimize the flow rate. 3. Use a new column or a column with a different stationary phase. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and flush the column. 3. Replace the detector lamp. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Impurities in the mobile phase. 3. Carryover from a previous injection. | 1. Clean the injector and sample loop. 2. Use high-purity solvents and freshly prepared mobile phase. 3. Inject a blank solvent between samples. |
| Retention Time Shifts | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Pump malfunction leading to inconsistent flow rate. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Check the pump for leaks and ensure proper functioning. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.
1. Acid Degradation:
-
Procedure: Dissolve a known amount of this compound in 0.1 M HCl.[6][7] Keep the solution at room temperature for a specified period (e.g., 3 hours).[6][7] After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.[6][7] Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.[6][7]
-
Example: Transfer powder equivalent to 15 mg of Levocetirizine to a 100 ml volumetric flask, add 10 ml of diluent and 10 ml of 0.1 M HCl, and keep at room temperature for 3 hours. Then, add 10 ml of 0.1 M NaOH and make up the volume with diluent.[6][7]
2. Alkaline Degradation:
-
Procedure: Dissolve a known amount of this compound in 0.1 M NaOH.[6][7] Keep the solution at room temperature for a specified period (e.g., 3 hours).[6][7] Neutralize the solution with an equivalent amount of 0.1 M HCl.[6][7] Dilute to a suitable concentration with the mobile phase for HPLC analysis.[6][7]
-
Example: Transfer powder equivalent to 15 mg of Levocetirizine to a 100 ml volumetric flask, add 10 ml of diluent and 10 ml of 0.1 M NaOH, and keep at room temperature for 3 hours. Then, add 10 ml of 0.1 M HCl and make up the volume with diluent.[6][7]
3. Oxidative Degradation:
-
Procedure: Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 0.3% H₂O₂).[6][7] Keep the solution at room temperature for a specified period (e.g., 3 hours).[6][7] Dilute to a suitable concentration with the mobile phase for HPLC analysis.[6][7]
-
Example: Transfer powder equivalent to 15 mg of Levocetirizine to a 100 ml volumetric flask, add 10 ml of diluent and 10 ml of 0.3% H₂O₂ solution, and keep at room temperature for 3 hours. Make up the volume with diluent.[6][7]
4. Thermal Degradation:
-
Procedure: Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[6] Alternatively, a solution can be heated in a water bath.[6] After exposure, dissolve the sample in the mobile phase and dilute to a suitable concentration for HPLC analysis.
-
Example (Solution): Transfer powder equivalent to 15 mg of Levocetirizine to a 100 ml volumetric flask, add 10 ml of diluent and 10 ml of water, and place in a water bath at 80°C for 3 hours. After cooling, make up the volume with diluent.[6]
5. Photolytic Degradation:
-
Procedure: Expose a known amount of this compound (as a solid or in solution) to UV light (e.g., at 254 nm) in a photostability chamber for a specified duration (e.g., 3 hours).[6][7] After exposure, dissolve the sample in the mobile phase and dilute to a suitable concentration for HPLC analysis.
-
Example: Carefully weigh powder equivalent to 15 mg of Levocetirizine and transfer it to a petri dish. Place the dish in a UV light chamber at 254 nm for 3 hours.[7]
Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method for the analysis of levocetirizine and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 230 nm.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of this compound under different stress conditions, as reported in a study.[7]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Brand Okacet-L) | % Degradation (Brand Levocet) |
| Acidic | 0.1 M HCl | 3 hours | Room Temp. | 12.90 | 04.93 |
| Alkaline | 0.1 M NaOH | 3 hours | Room Temp. | 06.90 | - |
| Oxidative | 0.3% H₂O₂ | 3 hours | Room Temp. | 11.60 | - |
| Photolytic | UV light (254 nm) | 3 hours | Room Temp. | 24.00 | 10.37 |
| Thermal | Water | 3 hours | 80°C | 07.80 | 03.05 |
Note: The percentage of degradation can vary depending on the specific experimental conditions and the formulation of the drug product.
Visualizations
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for Forced Degradation Analysis of Levocetirizine.
Histamine H1 Receptor Signaling Pathway
Levocetirizine is a selective H1 receptor inverse agonist. It binds to the H1 receptor and stabilizes it in an inactive conformation, thereby blocking the downstream signaling cascade initiated by histamine.
Caption: Simplified Histamine H1 Receptor Signaling Pathway.
References
- 1. LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Forced degradation study of different brands of this compound by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Levocetirizine Dihydrochloride Analytical Assays
Welcome to the technical support center for the analytical determination of levocetirizine dihydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of levocetirizine, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. A common mobile phase involves a phosphate buffer with the pH adjusted to around 7.0.[1]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject. The linear range for levocetirizine has been reported to be between 12.56–37.68 μg/mL in some methods.[1]
-
-
Possible Cause 3: Secondary Interactions with Stationary Phase. Residual silanol groups on the column can interact with the analyte.
-
Solution: Use a base-deactivated column (e.g., Hypersil BDS C18) or add a competing base like triethylamine to the mobile phase.[1]
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition. Inconsistent mixing of the mobile phase solvents can cause retention time shifts.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause 2: Temperature Variations. Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Replace the column with a new one of the same type.
-
Problem 3: Extraneous Peaks (Interference)
-
Possible Cause 1: Excipient Interference. Components of the pharmaceutical formulation may co-elute with levocetirizine. A placebo interference study should be conducted to confirm this.[2][3]
-
Solution: Modify the mobile phase composition or gradient to improve separation. Alternatively, use a sample preparation method to remove interfering excipients.
-
-
Possible Cause 2: Degradation Products. Levocetirizine can degrade under stress conditions such as acid, base, oxidation, and light, leading to the formation of degradation products that may interfere with the main peak.[4][5][6][7]
-
Solution: Ensure proper sample handling and storage to prevent degradation. If analyzing stability samples, a stability-indicating method with sufficient resolution between the parent drug and its degradants is necessary.[1]
-
Troubleshooting Workflow for HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
UV-Vis Spectrophotometry
Problem 1: Inaccurate Results
-
Possible Cause 1: Spectral Overlap from Excipients. Other components in the formulation may absorb at the same wavelength as levocetirizine.
-
Solution: Perform a scan of a placebo solution to check for interference. If interference is present, a method like solvent-solvent extraction or the β-correction method may be necessary to eliminate background interference.[8]
-
-
Possible Cause 2: Incorrect Wavelength of Maximum Absorbance (λmax). The λmax can shift slightly depending on the solvent used.
Problem 2: Non-linear Calibration Curve
-
Possible Cause 1: Deviations from Beer-Lambert Law. This can occur at high concentrations.
-
Solution: Ensure that the concentrations of the standards and samples fall within the validated linear range of the method. A typical linear range is 2-10 µg/ml.[10]
-
-
Possible Cause 2: Instrumental Issues. Fluctuations in the light source or detector can affect linearity.
-
Solution: Allow the instrument to warm up properly and perform a system suitability check.
-
LC-MS/MS Bioanalysis
Problem 1: Ion Suppression or Enhancement (Matrix Effects)
-
Possible Cause 1: Co-eluting Endogenous Components. Phospholipids and other components from biological matrices like plasma can interfere with the ionization of levocetirizine.[11][12]
-
Solution 1: Improve Sample Cleanup. Simple protein precipitation may not be sufficient. Consider using liquid-liquid extraction or solid-phase extraction for a cleaner sample.[13][14]
-
Solution 2: Optimize Chromatography. Modify the chromatographic conditions to separate levocetirizine from the interfering matrix components.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the most effective way to compensate for matrix effects.
-
Troubleshooting Matrix Effects in LC-MS/MS
Caption: Steps to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in levocetirizine HPLC analysis?
A1: Common sources of interference include:
-
Excipients: From the tablet formulation, such as fillers, binders, and disintegrants. Studies have shown that excipients like microcrystalline cellulose and mannitol can potentially increase impurity content.[15] A placebo interference study is crucial to identify and resolve such interferences.[2][3]
-
Degradation Products: Levocetirizine is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[5][6][7] These degradants can have similar chromatographic properties and may co-elute with the parent drug.
-
Related Substances: Process-related impurities or the other enantiomer (dextrocetirizine) could be present.
Q2: How can I avoid interference from degradation products?
A2: To minimize interference from degradation products, you should:
-
Handle and store samples appropriately, protecting them from light and high temperatures.
-
Use a validated stability-indicating analytical method that is capable of separating levocetirizine from all potential degradation products.[1][2][5] Such methods are typically developed by subjecting the drug to forced degradation conditions and ensuring the resulting peaks are well-resolved from the main analyte peak.
Q3: What is the "matrix effect" in the context of levocetirizine bioanalysis, and how can it be minimized?
A3: The matrix effect refers to the alteration of ionization efficiency of levocetirizine by co-eluting components from the biological matrix (e.g., plasma, urine).[11][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[12] To minimize matrix effects:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques like protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[13][14]
-
Chromatographic Separation: Optimize the HPLC method to separate levocetirizine from the matrix components that cause ion suppression or enhancement.
-
Internal Standard: The use of a suitable internal standard, preferably a stable isotope-labeled version of levocetirizine, is highly recommended to compensate for any variability in ionization.
Q4: Can common excipients like lactose and sucrose interfere with spectrophotometric methods?
A4: Studies have investigated the potential interference from common excipients in spectrophotometric analysis. For a spectrofluorimetric method, it was found that glucose, sucrose, lactose, citric acid, and propylene glycol did not cause significant interference.[16][17] However, it is always good practice to analyze a placebo formulation to confirm the absence of interference in your specific method and formulation.[9]
Q5: What are the typical validation parameters I should assess for a levocetirizine analytical method?
A5: As per ICH guidelines, a validated analytical method for levocetirizine should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and placebo.[2][9]
-
Linearity: A linear relationship between the concentration and the analytical response over a defined range.[2][9][10][18]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[2][9][10]
-
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[1][13][16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
Data Summary Tables
Table 1: HPLC Method Parameters for Levocetirizine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo Hypersil BDS– C18 (250 mm x 4.6 mm, 5.0 µm) | Waters symmetry C8 (250 x 4.6 mm, 5µ) | Hypersil BDS C18 (250/4.6 mm, 5 μm) |
| Mobile Phase | Methanol:Water (65:35) | Solvent mixture –I and solvent mixture-II (60:40%v/v) | Phosphate buffer (pH 7.0):Acetonitrile (40:60% v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1 mL/min |
| Detection | UV at 230 nm | UV at 230 nm | PDA at 230 nm |
| Retention Time | Not Specified | Not Specified | 3.06 min |
| Reference | [4] | [2] | [1] |
Table 2: UV-Vis Spectrophotometric Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | pH 7.0 phosphate buffer | 0.01 M HCl | Methanol |
| λmax | 230 nm | 236.5 nm | 229 nm |
| Linearity Range | Not Specified | 2 to 22 mg | 2-10 µg/ml |
| Correlation Coefficient (r²) | Not Specified | 0.9998 | 0.999 |
| Reference | [6][7] | [9] | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Levocetirizine in Tablets
This protocol is based on a method for the simultaneous estimation of this compound and montelukast sodium.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH to 7.0 with orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 230 nm.
-
Run time: 10 min.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration within the linear range (e.g., 12.56–37.68 μg/mL).
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of levocetirizine and transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: UV-Vis Spectrophotometric Analysis of Levocetirizine in Tablets
This protocol is a generalized procedure based on common practices.[6][9][10]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the solvent to get a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the solvent to prepare working standards within the linear range (e.g., 2-10 µg/mL).
-
-
Sample Solution Preparation:
-
Weigh and powder 10 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of levocetirizine to a 100 mL volumetric flask.
-
Add the solvent, sonicate to dissolve, and make up the volume.
-
Filter the solution.
-
Dilute an aliquot of the filtrate with the solvent to obtain a final concentration within the calibrated range.
-
-
Analysis:
-
Scan the highest concentration standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of levocetirizine in the sample solution from the calibration curve.
-
References
- 1. jpbs.in [jpbs.in]
- 2. ijrpc.com [ijrpc.com]
- 3. worldscientificnews.com [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Forced degradation study of different brands of this compound by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. ajrconline.org [ajrconline.org]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Levocetirizine Dihydrochloride Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of levocetirizine dihydrochloride in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Unexpected Peaks Observed During HPLC Stability Analysis
Question: I am performing an HPLC stability study on a this compound solution and observing unexpected peaks that are not present in my initial analysis. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected peaks in an HPLC chromatogram during a stability study of this compound typically indicate the presence of degradation products. Levocetirizine is known to degrade under certain stress conditions. Here’s a systematic approach to troubleshoot this issue:
Step 1: Verify System Suitability Ensure your HPLC system is performing correctly. Check parameters like theoretical plates, tailing factor, and resolution to confirm the system is suitable for the analysis.[1]
Step 2: Identify the Stress Condition Review your experimental conditions to identify potential stressors that could be causing degradation. This compound is particularly susceptible to:
-
Acidic Hydrolysis: Exposure to acidic conditions can lead to degradation.[1][2][3]
-
Oxidation: The presence of oxidizing agents will cause degradation.[1][2][3]
-
Photolysis: Exposure to light, especially UV light, can significantly degrade the molecule.[2][3][4][5]
Step 3: Characterize the Degradation Products If possible, use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in elucidating the structure of the degradation products and understanding the degradation pathway.
Step 4: Mitigate Degradation Based on the identified stressor, implement the following corrective actions:
-
pH Control: Maintain the pH of your solution. Levocetirizine has shown greater stability in alkaline conditions compared to acidic conditions.[2][3]
-
Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). The inclusion of antioxidants like Butylated hydroxytoluene (BHT) can also improve oxidative stability.[6]
-
Light Protection: Protect your solutions from light by using amber glassware or by wrapping containers in aluminum foil.[2][5]
Issue 2: Poor Reproducibility of Stability Data
Question: My stability data for this compound solutions shows poor reproducibility between experiments. What factors could be contributing to this variability?
Answer:
Poor reproducibility in stability studies can stem from several factors related to both the experimental setup and the inherent stability of the compound. Here are key areas to investigate:
-
Inconsistent Storage Conditions: Ensure that temperature, humidity, and light exposure are tightly controlled and consistent for all samples throughout the study. Even minor variations can lead to different degradation rates. For long-term storage, it is recommended to keep solutions at 10°C.[7]
-
Variability in Solution Preparation: Ensure that the initial concentration of this compound and the composition of the solvent/buffer system are identical for each batch. Use a validated analytical method to confirm the initial concentration.
-
pH Fluctuation: The pH of the solution is a critical factor in the stability of levocetiririzine. Small shifts in pH can significantly impact the rate of degradation. Always measure and record the pH at the beginning and end of the experiment.
-
Oxygen Exposure: If the degradation is due to oxidation, the amount of dissolved oxygen in the solution can vary between samples. De-gassing solvents and sparging with an inert gas can help minimize this variability.
-
Analytical Method Variability: Validate your analytical method for precision and robustness to ensure that the observed variability is not due to the measurement technique itself.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound is susceptible to degradation through hydrolysis (acid-catalyzed), oxidation, and photolysis.[1][2][3][5] Forced degradation studies have shown that significant degradation occurs under acidic, oxidative, and photolytic stress conditions.[1][2][9] It is relatively more stable under alkaline and thermal stress.[2][3][10]
Q2: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical parameter influencing the stability of this compound. It is more susceptible to degradation in acidic conditions compared to alkaline conditions.[2][3] As an amphoteric molecule with three ionizable groups (pKa values of approximately 2.2, 2.9, and 8.0), its charge state and, consequently, its reactivity, are highly dependent on the pH of the medium.[11]
Q3: What are the recommended storage conditions for this compound solutions to ensure stability?
To minimize degradation, this compound solutions should be:
-
Protected from light: Store in amber-colored containers or wrapped in a light-blocking material.[12]
-
Stored at controlled room temperature or refrigerated: For short-term storage, a cool, well-ventilated area away from direct sunlight is recommended.[12] For longer-term stability, storage at 4°C is advisable.[12]
-
Maintained at a suitable pH: If possible, buffering the solution to a neutral or slightly alkaline pH may improve stability.
-
Protected from oxidative stress: For sensitive applications, consider using de-gassed solvents and storing under an inert atmosphere.
Q4: Can excipients in a formulation affect the stability of this compound?
Yes, excipients can interact with this compound and affect its stability. For example, reducing sugars like lactose can potentially react with the molecule. It is important to conduct compatibility studies with all excipients in the formulation. The USP monograph for cetirizine tablets, a related compound, sets limits for levocetirizine lactose esters.[11]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound in Solution
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Range observed across different studies) | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | 3 - 24 hours | Room Temp / 60°C | 4.93% - 12.90% | [2][3][5] |
| Alkaline Hydrolysis | 0.1 M / 2 N NaOH | 24 hours | 60°C | 2.26% - 6.90% | [2][3][5] |
| Oxidative | 10% H₂O₂ | 24 hours | 60°C | 2.88% - 11.60% | [2][3][5] |
| Photolytic | UV Light / Sunlight | 48 hours / 15 days | Ambient | 10.37% - 24.00% | [2][3][5] |
| Thermal | Water Bath | 3 hours / 15 days | 80°C / 60°C | 3.05% - 7.80% | [2][3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.
1. Materials and Reagents:
-
This compound (API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% or 10%
-
Phosphate Buffer, pH 7.0
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
2. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with pH 7.0 phosphate buffer to get a concentration of 100 µg/mL.[2]
3. Stress Conditions:
-
Acidic Degradation:
-
To 10 mL of the standard solution, add 10 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 3 hours.[3]
-
Neutralize the solution with 10 mL of 0.1 M NaOH and dilute to a final volume of 50 mL with buffer.
-
-
Alkaline Degradation:
-
To 10 mL of the standard solution, add 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 3 hours).
-
Neutralize with 10 mL of 0.1 M HCl and dilute to a final volume of 50 mL with buffer.
-
-
Oxidative Degradation:
-
To 10 mL of the standard solution, add 10 mL of 3% or 10% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 3 hours).
-
Dilute to a final volume of 50 mL with buffer.
-
-
Thermal Degradation:
-
Take 20 mL of the standard solution in a volumetric flask.
-
Place the flask in a water bath at 80°C for 3 hours.[3]
-
Cool the solution to room temperature and dilute to a final volume of 50 mL with buffer.
-
-
Photolytic Degradation:
-
Expose the standard solution in a transparent container to direct sunlight or a UV lamp for a specified duration (e.g., 48 hours).
-
A control sample should be kept in the dark for the same duration.
-
4. Analysis:
-
Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
The detection wavelength is typically set at 230 nm.[1][2][7]
-
Calculate the percentage degradation by comparing the peak area of levocetirizine in the stressed samples to that of the control sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Forced degradation study of different brands of this compound by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Long-Acting Injectable Levocetirizine Prodrug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fip.org [fip.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Overcoming matrix effects in levocetirizine plasma analysis
Welcome to the technical support center for the analysis of levocetirizine in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during levocetirizine plasma analysis?
A1: The most significant challenge in levocetirizine plasma analysis is the "matrix effect," where components of the plasma interfere with the ionization of levocetirizine, leading to ion suppression or enhancement.[1][2] This can result in inaccurate and imprecise quantification.[1] Other common issues include low recovery, poor sensitivity, and lack of reproducibility.[3]
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is the reduction in the analytical signal of the target analyte (levocetirizine) caused by co-eluting compounds from the plasma matrix.[1][4] These interfering substances compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased detector response.[1] This can result in an underestimation of the true concentration of levocetirizine in the sample, compromising the accuracy and sensitivity of the assay.[1][5]
Q3: Which sample preparation techniques are recommended to minimize matrix effects for levocetirizine?
A3: Several sample preparation methods can be employed to clean up plasma samples and reduce matrix effects. The most common are:
-
Protein Precipitation (PPT): A simple and fast method.[6]
-
Liquid-Liquid Extraction (LLE): A more selective method than PPT.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples but is more complex and time-consuming.[6]
The choice of method depends on the required sensitivity, throughput, and available resources. For routine analysis with a large number of samples, a simple and rapid method like protein precipitation might be preferred.[6]
Q4: What is an internal standard and why is it crucial for levocetirizine analysis?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (levocetirizine) that is added to all samples, calibrators, and quality controls at a constant concentration.[7] A suitable IS is essential to compensate for variability during sample preparation and analysis, including matrix effects.[7][8] By tracking the analyte's behavior, the IS helps to ensure accurate and precise quantification.[8] Commonly used internal standards for levocetirizine analysis include hydroxyzine and fexofenadine.[9][10][11] Deuterated internal standards, like Cetirizine-d4, are often the preferred choice for LC-MS/MS assays as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects.[7]
Troubleshooting Guide
Problem 1: Low Analyte Recovery
Possible Cause: Inefficient extraction of levocetirizine from the plasma matrix.
Solutions:
-
Optimize Extraction Solvent/Method: If using LLE, experiment with different organic solvents. For example, ethyl acetate and dichloromethane have been successfully used for levocetirizine extraction.[6][10][11] If using PPT, ensure the ratio of precipitating solvent to plasma is optimal (typically 3:1 or higher).[12]
-
Adjust pH: The extraction efficiency of levocetirizine can be pH-dependent. Adjusting the pH of the plasma sample before extraction may improve recovery.
-
Switch Extraction Method: If consistently low recovery is observed with one method, consider switching to a more exhaustive technique. For instance, if PPT yields low recovery, LLE or SPE might provide better results.
Problem 2: High Signal Variability or Poor Reproducibility
Possible Cause: Inconsistent matrix effects between samples.
Solutions:
-
Improve Sample Cleanup: This is the most critical step. If using PPT, which is known for leaving more matrix components behind, consider switching to LLE or SPE for a cleaner extract.[13] A combination of methods, such as protein precipitation followed by liquid-liquid extraction, has also been reported to be effective.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as its physicochemical properties are nearly identical to the analyte.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate levocetirizine from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2][5]
Problem 3: Ion Suppression Observed
Possible Cause: Co-elution of phospholipids or other endogenous plasma components with levocetirizine.
Solutions:
-
Methodical Sample Preparation:
-
Protein Precipitation: While simple, it may not be sufficient to remove all interfering phospholipids. Using acidic precipitants like trichloroacetic acid (TCA) can be effective.[6]
-
Liquid-Liquid Extraction: LLE with solvents like dichloromethane or ethyl acetate can effectively separate levocetirizine from many interfering substances.[6][10][11]
-
Solid-Phase Extraction: SPE offers a more targeted cleanup and can be very effective at removing phospholipids and other sources of ion suppression.[13]
-
-
Chromatographic Optimization: Ensure that the analytical column and mobile phase provide good separation between levocetirizine and the region where phospholipids typically elute.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in levocetirizine plasma analysis.
Method 1: Protein Precipitation (PPT) with Trichloroacetic Acid (TCA)
This method is fast and simple, making it suitable for high-throughput analysis.[6]
Protocol:
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (e.g., hydroxyzine).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of 6% trichloroacetic acid (TCA) in water to precipitate the plasma proteins.
-
Vortex again for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 10°C.[6]
-
Transfer the supernatant to a clean tube or vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.[6]
Method 2: Liquid-Liquid Extraction (LLE) with Dichloromethane
This method offers better selectivity compared to PPT.[6]
Protocol:
-
To 500 µL of plasma in a polypropylene tube, add the internal standard (e.g., fexofenadine).[10]
-
Add 2.5 mL of cold dichloromethane.[10]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase (e.g., 100 µL of acetonitrile:water:formic acid, 80:19.9:0.1, v/v/v).[10]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method 3: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
An alternative LLE method using a different solvent.[11][14]
Protocol:
-
Take an aliquot of plasma (e.g., 500 µL) and add the internal standard.
-
Vortex for an appropriate time to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for levocetirizine plasma analysis based on published data.
Table 1: Comparison of Recovery Data for Different Extraction Methods
| Sample Preparation Method | Analyte | Internal Standard | Mean Recovery (%) | Reference |
| Protein Precipitation (6% TCA) | Levocetirizine | Hydroxyzine | 59.0 | [9] |
| Protein Precipitation (6% TCA) | Hydroxyzine | - | 69.0 | [9] |
| LLE (Dichloromethane) | Levocetirizine | Fexofenadine | Not explicitly stated, but method was successfully validated | [10] |
| LLE (Ethyl Acetate) | Levocetirizine | Fexofenadine | Not explicitly stated, but method was successfully validated | [11][14] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 (PPT with TCA) | Method 2 (LLE with Dichloromethane) | Method 3 (LLE with Ethyl Acetate) |
| LC Column | Reverse Phase | C18 | Inertsil ODS-3 |
| Mobile Phase | Acetonitrile & 10 mM ammonium formate pH 3.5 (80:20, v/v)[9] | Acetonitrile:water:formic acid (80:19.9:0.1, v/v/v)[10] | Acetonitrile & 10 mM ammonium formate pH 8 (73:27, v/v)[11][14] |
| Flow Rate | 1.0 mL/min[9] | Not Specified | 0.7 mL/min[11][14] |
| Levocetirizine Transition | m/z 389.0 → 201.0[9][15] | m/z 389 → 201[10] | m/z 389.0 → 200.8[11][14] |
| Internal Standard | Hydroxyzine (m/z 375.3 → 201.0)[9][15] | Fexofenadine (m/z 502 > 467)[10] | Fexofenadine (m/z 502.2 → 466.0)[11][14] |
| LLOQ | 1.00 ng/mL[9] | 0.5 ng/mL[10] | 1 ng/mL[11][14] |
| Linear Range | 1.00–500 ng/mL[9] | 0.5–500.0 ng/mL[10] | 1–500 ng/mL[11][14] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation methods.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Chiral HPLC Method Optimization for Cetirizine Enantiomers: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of cetirizine enantiomers. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
General Column & Method Selection
Q1: Which chiral stationary phase (CSP) is most suitable for separating cetirizine enantiomers?
A1: Several types of CSPs have been successfully used for the chiral separation of cetirizine. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-R, Chiralpak IC), are frequently reported to provide good resolution.[1][2][3][4][5][6] Protein-based columns, including those with α1-acid glycoprotein (AGP) or human serum albumin (HSA), have also demonstrated effective enantioseparation.[7][8] An ovomucoid-based column has also been successfully used.[9] The optimal choice depends on the available instrumentation and desired chromatographic conditions (normal-phase, reversed-phase, or polar organic mode).
Q2: Should I use a normal-phase or reversed-phase method?
A2: Both normal-phase and reversed-phase methods have been successfully developed for cetirizine enantiomers.
-
Normal-Phase: Often employs mobile phases consisting of a non-polar solvent like n-hexane with a polar organic modifier such as ethanol or isopropanol, and an additive like diethylamine (DEA) or trifluoroacetic acid (TFA).[3][5][10]
-
Reversed-Phase: Typically uses aqueous buffers (e.g., phosphate or perchlorate) with an organic modifier like acetonitrile or methanol.[1][7][8] The choice may be influenced by sample solubility, compatibility with detection methods (e.g., mass spectrometry), and laboratory solvent preferences.
Troubleshooting Poor Resolution
Q3: My resolution (Rs) between the cetirizine enantiomers is poor (<1.5). How can I improve it?
A3: Poor resolution can be addressed by systematically optimizing several parameters.
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier significantly impact selectivity. In normal-phase, varying the ratio of alcohol (e.g., ethanol, isopropanol) to n-hexane can be effective.[10][11] In reversed-phase, adjusting the acetonitrile or methanol content is a key step.[1][7]
-
Mobile Phase Additives: Basic or acidic additives can improve peak shape and selectivity. For basic compounds like cetirizine, small amounts of an amine (e.g., diethylamine) are often used in normal-phase.[10] In reversed-phase, adjusting the pH of the aqueous buffer is critical; for instance, a phosphate buffer at pH 7.0 has been used effectively.[7]
-
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase.[2]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It is advisable to screen a range of temperatures (e.g., 25°C to 40°C) to find the optimum for your specific column and mobile phase combination.[2][12]
Q4: I'm observing peak tailing. What could be the cause and how do I fix it?
A4: Peak tailing for basic analytes like cetirizine can be due to secondary interactions with the silica support of the CSP.
-
Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase. In normal-phase, adding a small percentage of an amine like diethylamine (DEA) (e.g., 0.1%) can significantly improve peak symmetry.[10]
-
pH Adjustment (Reversed-Phase): Ensure the pH of the mobile phase buffer is appropriate to maintain a consistent ionization state of cetirizine.
Troubleshooting Peak Shape and Retention Time Issues
Q5: I am experiencing split peaks. What is the likely cause?
A5: Peak splitting can be a complex issue. In the context of HILIC methods, which can be used for polar compounds, the composition of the needle wash can be a critical factor. If the needle wash solvent is significantly stronger (more water in HILIC) than the mobile phase, it can cause peak distortion. Ensure the needle wash composition is similar to or weaker than the initial mobile phase. Other potential causes include column contamination or degradation, or a void at the column inlet.
Q6: The retention times are too long. How can I reduce the analysis time?
A6: To shorten retention times, you can:
-
Increase the strength of the mobile phase: In normal-phase, this means increasing the percentage of the polar modifier (e.g., ethanol).[11] In reversed-phase, increase the organic modifier (e.g., acetonitrile) content.[7]
-
Increase the flow rate: Be aware that this may lead to a decrease in resolution, so a balance must be found.[2]
-
Increase the column temperature: This generally leads to shorter retention times, but its effect on resolution should be monitored.
Q7: My retention times are drifting and not reproducible. What should I do?
A7: Retention time drift is often due to insufficient column equilibration or changes in the mobile phase composition.
-
Column Equilibration: Chiral stationary phases, especially in normal-phase, can require extended equilibration times. Ensure the column is thoroughly flushed with the mobile phase before starting a sequence of injections.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile components can alter the composition and affect retention.
Experimental Protocols
Example Protocol 1: Normal-Phase HPLC
This protocol is based on a method developed for a polysaccharide-based CSP.
-
Column: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: n-hexane:isobutyl ether:trifluoroacetic acid (75:25:0.05 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 230 nm.[3]
-
Column Temperature: Room temperature.[3]
-
Sample Preparation: Dissolve the cetirizine sample in the mobile phase.
Example Protocol 2: Reversed-Phase HPLC
This protocol is based on a method utilizing a protein-based CSP.
-
Column: α1-acid glycoprotein (AGP-CSP).[7]
-
Mobile Phase: 10 mmol/L phosphate buffer (pH 7.0):acetonitrile (95:5 v/v).[7]
-
Flow Rate: Not specified, but a typical starting point would be 0.5-1.0 mL/min.
-
Detection: UV at 230 nm.[7]
-
Column Temperature: Not specified, but typically controlled (e.g., 25°C).
Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Cetirizine Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| CHIRALPAK AD-H | n-hexane:isobutyl ether:trifluoroacetic acid (75:25:0.05) | 1.0 | 230 | 2.7 | Not Reported | [3] |
| Chiralcel OD-R | Acetonitrile and 0.3M perchlorate buffer (pH 3.30) (gradient) | Not Reported | Not Reported | 1.65 | Not Reported | [6] |
| Ovomucoid (Ultron ES-OVM) | Acetonitrile:20 mmol/L KH2PO4 (pH 6.20) (18:82) | 0.5 | 230 | 1.68 | Not Reported | [9] |
| Human Serum Albumin (HSA) | 2-propanol:10 mM phosphate buffer pH 7 (10:90) | 0.9 | 227 | 1.82 | 1.43 | [8] |
| α1-acid glycoprotein (AGP-CSP) | 10 mmol/L phosphate buffer (pH 7.0):acetonitrile (95:5) | Not Reported | 230 | >1.5 (implied) | Not Reported | [7] |
| Phenomenex Lux Cellulose-4 | 0.02% Trifluoroacetic acid:Acetonitrile (72:28) | 1.0 | 230 | >2.0 | Not Reported | [13] |
| Chiralpak IC | n-Hexane:Isopropanol:DEA (60:40:0.1) | 0.8 | 227 | 3.74 | Not Reported | [10] |
Visualizations
Below are diagrams illustrating key workflows in chiral HPLC method development and troubleshooting.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor Resolution in Chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Separation of Cetirizine Hydrochloride by HPLC: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct HPLC enantioseparation of Cetirizine Hydrochloride on polysaccharide-based chiral stationary phases [iris.unimore.it]
- 7. Enantioselective determination of cetirizine in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chi...: Ingenta Connect [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Minimizing levocetirizine degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of levocetirizine during sample preparation for analytical studies.
Troubleshooting Guide
This guide addresses specific issues that may lead to levocetirizine degradation during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Loss of Levocetirizine in Acidic Media | Levocetirizine is susceptible to degradation under acidic conditions. | Neutralize acidic samples as quickly as possible. Use a neutral or slightly alkaline buffer (e.g., pH 7.0 phosphate buffer) as the solvent or diluent where appropriate.[1][2] |
| Degradation in the Presence of Oxidizing Agents | Levocetirizine can be degraded by oxidative stress. | Avoid contact with strong oxidizing agents. If the sample matrix is known to contain oxidizing species, consider the addition of an antioxidant, though validation of its non-interference with the analysis is crucial. |
| Sample Instability at Room Temperature | Prolonged exposure to ambient temperatures can lead to thermal degradation. | Prepare samples on ice or at a controlled cool temperature. For plasma samples, it has been shown that levocetirizine is stable for at least 27 hours at 25°C, but minimizing time at room temperature is a good practice.[3][4] |
| Photodegradation of Levocetirizine | Exposure to UV light can cause significant degradation of levocetirizine.[1][2] | Protect samples from light at all stages of preparation and analysis by using amber vials or covering glassware with aluminum foil. Conduct sample preparation under low-light conditions if possible. |
| Inconsistent Results with Plasma Samples | Improper storage and handling of biological samples can lead to degradation. | Levocetirizine in human plasma is stable for at least three freeze-thaw cycles and for up to 16 weeks when stored at -70°C.[3][4] Avoid repeated freeze-thaw cycles and ensure proper long-term storage temperatures. |
| Low Recovery After Extraction | The choice of extraction method and solvent can impact recovery and stability. | For plasma samples, protein precipitation with trichloroacetic acid or liquid-liquid extraction with ethyl acetate or dichloromethane are common methods.[4] The choice depends on the analytical method and desired cleanup. Optimize the extraction solvent and pH to ensure efficient recovery without causing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause levocetirizine degradation?
A1: The primary factors contributing to levocetirizine degradation are exposure to acidic and alkaline conditions, oxidizing agents, light (photodegradation), and elevated temperatures.[1][2][5]
Q2: At what pH is levocetirizine most stable?
A2: Levocetirizine shows less degradation in alkaline conditions compared to acidic, oxidative, photolytic, and thermal stress.[1][2] For analytical purposes, using a neutral buffer, such as a pH 7.0 phosphate buffer, is a common practice.[1][2]
Q3: How should I store levocetirizine stock solutions and prepared samples?
A3: Stock solutions and prepared samples should be stored at low temperatures, typically refrigerated or frozen, and protected from light.[6] For bioanalytical methods, levocetirizine in plasma has been found to be stable for 24 hours in an autosampler at 15°C and for up to 16 weeks at -70°C.[3][4]
Q4: What are the known degradation products of levocetirizine?
A4: Forced degradation studies have identified several degradation products under various stress conditions. These are typically characterized by LC-MS.[7] The primary degradation pathways involve oxidation and hydrolysis.
Q5: Can I use antioxidants to prevent the degradation of levocetirizine?
A5: While antioxidants can mitigate oxidative degradation, their use must be carefully validated to ensure they do not interfere with the analytical method (e.g., by causing ion suppression in mass spectrometry).
Quantitative Data on Levocetirizine Degradation
The following table summarizes the percentage of levocetirizine degradation observed under different forced degradation conditions, as reported in a study. Note that these conditions are harsher than typical sample preparation environments and are intended to identify potential degradation pathways.
| Stress Condition | Reagents and Duration | Degradation (%) | Reference |
| Acidic | 0.1 M HCl, 3 hours at room temperature | 4.93 - 12.90 | [1][2] |
| Alkaline | 0.1 M NaOH, 3 hours at room temperature | 2.26 - 6.90 | [1][2] |
| Oxidative | 0.3% H2O2, 3 hours at room temperature | 2.88 - 11.60 | [1][2] |
| Photolytic | UV light at 254 nm, 3 hours | 10.37 - 24.00 | [1][2] |
| Thermal | 80°C in a water bath for 3 hours | 3.05 - 7.80 | [1] |
Experimental Protocols
Protocol 1: Preparation of Levocetirizine Samples from Tablets for HPLC Analysis
This protocol is a general guideline for preparing samples from levocetirizine tablets for HPLC analysis, designed to minimize degradation.
-
Sample Weighing: Accurately weigh and finely powder a sufficient number of tablets to obtain a representative sample.
-
Dissolution: Transfer a portion of the powder equivalent to a single dose of levocetirizine into a volumetric flask.
-
Solvent Addition: Add a diluent, such as a pH 7.0 phosphate buffer or a mixture of buffer and acetonitrile, to the volumetric flask.[1][2]
-
Sonication: Sonicate the flask for approximately 10-15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Bring the solution to volume with the diluent and mix well.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved excipients.
-
Analysis: Inject the filtered solution into the HPLC system.
Protocol 2: Extraction of Levocetirizine from Human Plasma for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for extracting levocetirizine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: Spike an aliquot of the plasma sample with an internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as 6% trichloroacetic acid in water, to the plasma sample.[4]
-
Vortexing: Vortex the sample for approximately 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at a controlled temperature (e.g., 10°C) to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Workflow for preparing levocetirizine samples from tablets.
References
- 1. scispace.com [scispace.com]
- 2. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 3. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced degradation study of different brands of this compound by UV-spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. ijper.org [ijper.org]
- 7. LC-UV and LC-MS Characterization of Stress Degradation Behavior of Levocetirizine Using a Green Mobile Phase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Levocetirizine Dihydrochloride Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated analytical methods for the quantitative determination of Levocetirizine Dihydrochloride in pharmaceutical dosage forms. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the methods for their intended purpose.[1][2][3]
Introduction to this compound and Analytical Validation
This compound is a third-generation, non-sedative antihistamine used for the relief of allergy symptoms.[4][5][6] It is the active (R)-enantiomer of cetirizine.[4][6] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, robust and validated analytical methods are crucial for routine quality control analysis.
The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the specific validation characteristics required for various types of analytical tests.[1][2] These characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
This guide compares two common analytical techniques for the determination of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of a validated RP-HPLC method and a UV-Spectrophotometric method for the analysis of this compound.
Table 1: Comparison of Chromatographic and Spectrophotometric Conditions
| Parameter | RP-HPLC Method | UV-Spectrophotometric Method |
| Instrument | High-Performance Liquid Chromatography | UV-Visible Spectrophotometer |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Not Applicable |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | Distilled Water |
| Detection Wavelength | 230 nm[4][5] | 230 nm[7] |
| Flow Rate | 1.0 mL/min[5] | Not Applicable |
| Retention Time | Approximately 5.5 min[5] | Not Applicable |
Table 2: Comparison of Validation Parameters
| Validation Parameter | RP-HPLC Method | UV-Spectrophotometric Method |
| Linearity Range | 2-10 µg/mL[8] | 4-32 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[4][8] | 0.9997[7] |
| Accuracy (% Recovery) | 98.9% to 100.7%[6] | Not explicitly stated, but results were "very satisfactory" |
| Precision (% RSD) | < 2.0%[4][5] | < 2.0%[7] |
| Limit of Detection (LOD) | 0.0057 µg/mL[8] | Not Reported |
| Limit of Quantitation (LOQ) | 0.174 µg/mL[8] | Not Reported |
| Specificity | Method is specific and able to separate the analyte from degradation products and excipients.[4][6] | Method is specific for the analyte in the presence of excipients.[7] |
Experimental Protocols
RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate) and acetonitrile. The pH is typically adjusted to around 6.0.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound working standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.
-
Sample Solution: For tablets, weigh and finely powder a specific number of tablets. An amount of powder equivalent to a single dose is then accurately weighed and dissolved in the diluent. The solution is typically sonicated and filtered before injection. For oral solutions, a specific volume is accurately transferred and diluted with the diluent.[4][6]
3. Validation Procedure:
-
Linearity: A series of standard solutions of different concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution (spiking), and the recovery of the added drug is calculated. This is typically performed at three different concentration levels (e.g., 80%, 100%, and 120%).[8]
-
Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The relative standard deviation (% RSD) of the peak areas is calculated.
-
Specificity: The specificity is assessed by analyzing a placebo solution (containing all the excipients except the active drug) and comparing the chromatogram with that of the standard and sample solutions to ensure no interference from the excipients. Stress studies (e.g., acid, base, thermal, and photolytic degradation) are also performed to demonstrate that the method can separate the drug from its degradation products.[4]
-
LOD and LOQ: The limit of detection and limit of quantitation are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
UV-Spectrophotometric Method
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
2. Preparation of Standard and Sample Solutions:
-
Solvent: Distilled water.[7]
-
Standard Stock Solution: An accurately weighed quantity of this compound working standard is dissolved in distilled water to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Aliquots from the stock solution are further diluted with distilled water to prepare a series of solutions of different concentrations.
-
Sample Solution: An accurately weighed portion of the powdered tablets equivalent to a specific amount of this compound is dissolved in distilled water, sonicated, and filtered. The filtrate is then diluted to a suitable concentration.
3. Validation Procedure:
-
Determination of Absorption Maximum (λmax): A standard solution is scanned in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For this compound in distilled water, the λmax is approximately 230 nm.[7]
-
Linearity: The absorbance of the working standard solutions is measured at the λmax, and a calibration curve is plotted between absorbance and concentration.[7]
-
Accuracy: Recovery studies are performed by adding known amounts of the standard drug to the sample solution and calculating the percentage recovery.
-
Precision: The precision is determined by measuring the absorbance of replicate preparations of the same sample solution and calculating the % RSD.
-
Specificity: The specificity is confirmed by analyzing the placebo solution and ensuring that it shows no significant absorbance at the analytical wavelength.
Workflow for Analytical Method Validation according to ICH Q2(R1)
Caption: Workflow of the analytical method validation process as per ICH guidelines.
Conclusion
Both RP-HPLC and UV-Spectrophotometric methods can be successfully validated for the determination of this compound in pharmaceutical formulations according to ICH guidelines.
The RP-HPLC method offers greater specificity and sensitivity, making it the preferred method for stability-indicating assays and the determination of impurities. Its ability to separate the analyte from potential degradation products is a significant advantage.[4][6]
The UV-Spectrophotometric method is simpler, more cost-effective, and faster, making it suitable for routine quality control analysis where specificity against degradation products is not a primary concern.[7]
The choice of method will depend on the specific requirements of the analysis, the available resources, and the stage of drug development. For comprehensive quality control, the RP-HPLC method is generally recommended.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ijrpc.com [ijrpc.com]
- 5. worldscientificnews.com [worldscientificnews.com]
- 6. ijper.org [ijper.org]
- 7. ijpsr.com [ijpsr.com]
- 8. japsonline.com [japsonline.com]
Levocetirizine and Desloratadine: A Comparative Analysis of Mast Cell Stabilization
A detailed guide for researchers and drug development professionals on the comparative efficacy of levocetirizine and desloratadine in stabilizing mast cells, supported by experimental data and protocols.
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, and desloratadine, the active metabolite of loratadine, are second-generation H1-antihistamines widely used in the management of allergic disorders.[1][2] Beyond their primary function of blocking the histamine H1 receptor, these molecules have demonstrated additional anti-inflammatory properties, including the ability to stabilize mast cells.[3][4] Mast cell stabilization, the process of preventing the degranulation and release of pro-inflammatory mediators, is a key therapeutic target in allergic and inflammatory diseases.[5] This guide provides a comparative analysis of the mast cell stabilizing effects of levocetirizine and desloratadine, presenting quantitative data from in vitro studies, detailed experimental protocols, and an examination of the underlying signaling pathways.
Comparative Efficacy in Mast Cell Stabilization
Both levocetirizine and desloratadine have been shown to inhibit the release of various mediators from mast cells and basophils. However, their potency and the extent of their effects can vary depending on the stimulus and the specific mediator being measured.
Inhibition of Mediator Release
The following table summarizes the quantitative data on the inhibition of mediator release by levocetirizine and desloratadine from in vitro studies.
| Mediator | Cell Type | Stimulus | Drug | Concentration | % Inhibition | Reference |
| Histamine | Human Skin Mast Cells | anti-IgE | Desloratadine | 10⁻⁴ M | 42.6% | [6] |
| Histamine | Human Skin Mast Cells | Substance P | Desloratadine | 10⁻⁴ M | 53.7% | [6] |
| Histamine | Human Skin Mast Cells | Calcium Ionophore A23187 | Desloratadine | 10⁻⁴ M | 39.9% | [6] |
| Histamine | Human Basophils | anti-IgE | Desloratadine | Various | Less potent than for cytokines | [7] |
| Tryptase | Human Nasal Polyp Mast Cells | anti-IgE | Desloratadine | 1 µM | 33% | [8] |
| Tryptase | Human Nasal Polyp Mast Cells | anti-IgE | Desloratadine | 10 µM | 47% | [8] |
| Tryptase | Human Nasal Polyp Mast Cells | anti-IgE | Desloratadine | 50 µM | 66% | [8] |
| Tryptase | Human Nasal Polyp Mast Cells | Calcium Ionophore | Desloratadine | 10 µM | 60% | [8] |
| Tryptase | Human Nasal Polyp Mast Cells | Calcium Ionophore | Desloratadine | 50 µM | 69% | [8] |
| Leukotriene C4 (LTC4) | Human Basophils | anti-IgE | Desloratadine | Various | Less potent than for cytokines | [7] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | anti-IgE | Desloratadine | 1 µM | 27% | [8] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | anti-IgE | Desloratadine | 10 µM | 35% | [8] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | anti-IgE | Desloratadine | 50 µM | 39% | [8] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | Calcium Ionophore | Desloratadine | 1 µM | 29% | [8] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | Calcium Ionophore | Desloratadine | 10 µM | 50% | [8] |
| Leukotriene C4 (LTC4) | Human Nasal Polyp Cells | Calcium Ionophore | Desloratadine | 50 µM | 63% | [8] |
| Interleukin-4 (IL-4) | Human Basophils | anti-IgE | Desloratadine | Various | ~6-7 times more potent than for histamine/LTC4 | [7] |
| Interleukin-13 (IL-13) | Human Basophils | anti-IgE | Desloratadine | Various | ~6-7 times more potent than for histamine/LTC4 | [7] |
| IL-3, IL-6, TNF-α, GM-CSF | Phorbol 12-myristate 13-acetate-stimulated Mast Cells | Phorbol 12-myristate 13-acetate | Desloratadine | Not specified | 32.1%, 32.6%, 64.5%, and 27.8% respectively | [6] |
| Exocytosis | Rat Peritoneal Mast Cells | Compound 48/80 | Levocetirizine | 1 mM | Almost total inhibition | [9] |
| GM-CSF, RANTES, Eotaxin | Osteopontin-stimulated Nasal Epithelial Cells | Osteopontin | Levocetirizine | 0.05 µM | Significant suppression | [10] |
Note: Direct comparative studies of levocetirizine and desloratadine on mast cell mediator release using identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Signaling Pathways in Mast Cell Activation and Inhibition
Mast cell activation is a complex process involving multiple signaling pathways. The primary pathway for allergic reactions is initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.[10] This event triggers a cascade of intracellular signaling events, leading to degranulation and the release of inflammatory mediators. Both levocetirizine and desloratadine are thought to interfere with these pathways, contributing to their mast cell stabilizing effects.
Caption: IgE-mediated mast cell activation pathway and points of inhibition.
Studies suggest that the stabilizing effects of these antihistamines may be mediated through the inhibition of intracellular calcium mobilization, a critical step for degranulation.[11] Desloratadine has been shown to inhibit the generation of IL-4 and IL-13 by targeting signals downstream of calcium ionophore-induced activation.[7] Levocetirizine has been observed to almost completely inhibit the process of exocytosis in mast cells.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of levocetirizine and desloratadine.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This in vitro assay is commonly used to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[12][13][14]
1. Cell Culture and Sensitization:
-
Culture Rat Basophilic Leukemia (RBL-2H3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[12]
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE in complete medium for 24 hours.[12]
2. Compound Treatment:
-
Prepare stock solutions of levocetirizine and desloratadine in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to various concentrations in Tyrode's buffer.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of the different drug concentrations to the respective wells and incubate for 30 minutes at 37°C.[12] Include a vehicle control.
3. Degranulation Induction:
-
Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.[12]
-
For the positive control (maximum degranulation), add DNP-BSA without any inhibitor.
-
For the negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.
-
For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.[12]
-
Incubate the plate for 1 hour at 37°C.
4. β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.[12]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well.[12]
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).[12]
-
Measure the absorbance at 405 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
Caption: Experimental workflow for the mast cell degranulation assay.
Cytokine Release Assay
This assay measures the inhibition of cytokine release from mast cells or basophils.
1. Cell Preparation:
-
Isolate human basophils from peripheral blood or use a human mast cell line (e.g., HMC-1).
-
Pre-incubate the cells with various concentrations of levocetirizine or desloratadine for 15-60 minutes.[7][15]
2. Stimulation:
-
Stimulate the cells with an appropriate agonist, such as anti-IgE, calcium ionophore A23187, or phorbol myristate acetate (PMA).[7][15]
-
Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine production and release.[7][15]
3. Cytokine Measurement:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of specific cytokines (e.g., IL-4, IL-6, IL-8, IL-13, TNF-α, GM-CSF) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
Conclusion
Both levocetirizine and desloratadine exhibit mast cell stabilizing properties in addition to their H1-antihistaminic effects. The available in vitro data suggests that both drugs can inhibit the release of a range of pro-inflammatory mediators from mast cells and basophils. Desloratadine has been shown to be particularly potent in inhibiting the release of certain cytokines, such as IL-4 and IL-13.[7] Levocetirizine has demonstrated a profound inhibitory effect on the process of exocytosis.[9]
Direct comparative studies under identical experimental conditions are needed to definitively establish the relative potency of these two drugs in mast cell stabilization. However, the existing evidence indicates that both levocetirizine and desloratadine possess clinically relevant anti-inflammatory effects that extend beyond H1-receptor antagonism, making them valuable therapeutic options for the management of allergic and mast cell-mediated disorders. Researchers and drug development professionals should consider the specific inflammatory mediators and activation pathways relevant to their disease model when selecting an antihistamine for further investigation.
References
- 1. Treatments for MCAS & Mast Cell Disease | The EDS Clinic [eds.clinic]
- 2. mastcellhope.org [mastcellhope.org]
- 3. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nasal polyp mast cell and eosinophil activation by desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 10. Suppression of Osteopontin Functions by Levocetirizine, a Histamine H1 Receptor Antagonist, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose levocetirizine for the treatment of refractory chronic spontaneous urticaria and the effect on the serum inositol triphosphate level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Levocetirizine and Fexofenadine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent second-generation antihistamines, levocetirizine and fexofenadine. The focus is on their interaction with the histamine H1 receptor, a key target in the management of allergic conditions. This analysis is supported by experimental data from various studies, detailing their binding affinities and kinetics.
Comparative Efficacy at the Histamine H1 Receptor
Levocetirizine and fexofenadine are both potent and selective antagonists of the histamine H1 receptor. Their efficacy in blocking histamine-induced responses is primarily determined by their affinity for this receptor and the duration of their binding. In vitro studies have quantified these parameters, providing a basis for comparing their pharmacological profiles.
Data Presentation: Binding Characteristics
The following table summarizes the in vitro binding characteristics of levocetirizine and fexofenadine to the histamine H1 receptor, compiled from multiple studies. It is important to note that direct head-to-head comparisons in a single study under identical conditions are limited, and thus the presented values are derived from different experimental setups.
| Parameter | Levocetirizine | Fexofenadine | Reference |
| Binding Affinity (Ki) | 3 nM (Human H1 Receptor) | 10 nM (Human H1 Receptor) | [1][2] |
| Dissociation Half-life (t½) | 142 minutes | > 60 minutes | [1][3] |
Note: A lower Ki value indicates a higher binding affinity. The dissociation half-life represents the time taken for half of the drug to detach from the receptor, indicating the duration of action at the molecular level.
Levocetirizine exhibits a high binding affinity for the human H1 receptor, with a reported Ki value of 3 nM.[1] A key characteristic of levocetirizine is its slow dissociation from the H1 receptor, with a half-life of 142 minutes, suggesting a prolonged duration of receptor blockade that can be described as pseudo-irreversible.[1]
Experimental Protocols
The in vitro characterization of levocetirizine and fexofenadine's efficacy relies on established experimental protocols, primarily radioligand binding assays.
Radioligand Binding Assay for H1 Receptor
A standard method to determine the binding affinity (Ki) of a compound for the histamine H1 receptor is a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of levocetirizine and fexofenadine for the H1 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) that stably express the human H1 receptor.
-
The cells or tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (levocetirizine or fexofenadine) are added to compete with the radioligand for binding to the H1 receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Comparison
References
- 1. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity - PMC [pmc.ncbi.nlm.nih.gov]
Levocetirizine Cross-Reactivity in Immunoassays: A Comparative Guide for Researchers
An objective analysis of levocetirizine's potential to interfere with common immunoassays, supported by experimental data and detailed protocols for scientific professionals.
Levocetirizine, the active R-enantiomer of cetirizine, is a widely used second-generation antihistamine. As with many pharmaceuticals, the potential for cross-reactivity in immunoassays is a critical consideration for researchers, toxicologists, and drug development professionals. Immunoassay-based screening is a cornerstone of preliminary drug testing due to its speed and cost-effectiveness; however, the structural similarity of levocetirizine to other compounds can lead to false-positive results. This guide provides a comprehensive overview of the known cross-reactivity of levocetirizine and its racemate, cetirizine, in various immunoassay platforms, supported by available experimental data and methodologies.
Summary of Levocetirizine and Cetirizine Cross-Reactivity
The potential for levocetirizine and cetirizine to cross-react in immunoassays is highly dependent on the specific assay, including the target analyte, the antibody's specificity, and the assay conditions. Below is a summary of reported cross-reactivity across different immunoassay types.
| Immunoassay Target | Assay Type | Compound Tested | Concentration | Result |
| Xylazine | Lateral Flow Immunoassay (12 PanelNow) | Cetirizine | 1000 µg/mL | Clear Positive[1][2][3] |
| 5000 µg/mL | Clear Positive[1][2][3] | |||
| Lateral Flow Immunoassay (Medimpex) | Cetirizine | 1000 µg/mL | Faint Positive[1][2][3] | |
| 5000 µg/mL | Clear Positive[1][2][3] | |||
| Carbamazepine | ELISA | Cetirizine | Not specified | 400% Molar Cross-Reactivity (pH 4.5) |
| Not specified | 22% Molar Cross-Reactivity (pH 10.5) | |||
| Tricyclic Antidepressants (TCAs) | Fluorescence Polarization Immunoassay | Cetirizine | Not specified | Cross-reactivity reported[4] |
| Amphetamines | Emit® II Plus Assay | Cetirizine | 1000 µg/mL | Negative[5] |
Detailed Experimental Findings and Protocols
Understanding the methodologies behind these findings is crucial for interpreting the data and designing further studies.
Cross-Reactivity in Xylazine Lateral Flow Immunoassays
A study evaluating various commercially available xylazine test strips identified cetirizine as a significant cross-reactant.[1][2][3]
Experimental Protocol: Lateral Flow Immunoassay for Xylazine
-
Preparation of Test Solutions: Cetirizine dihydrochloride was dissolved in analytical grade water to prepare stock solutions. These were further diluted to final concentrations of 1000 µg/mL and 5000 µg/mL.
-
Assay Procedure: The xylazine test strips (from vendors 12 PanelNow and Medimpex) were dipped into the cetirizine solutions for approximately 5 minutes.
-
Interpretation of Results: The appearance of the test and control bands was observed. A positive result was indicated by the absence of the test band and the presence of the control band. A faint positive was noted when the test band was visibly lighter than the control.[3]
Cross-Reactivity in a Carbamazepine-Specific ELISA
Research has demonstrated a notable and pH-dependent cross-reactivity of cetirizine in an enzyme-linked immunosorbent assay (ELISA) designed for the detection of carbamazepine.
Experimental Protocol: Carbamazepine-Specific ELISA
While the full detailed protocol from the original study is not provided in the search results, a general competitive ELISA protocol to test for cross-reactivity would involve the following steps:
-
Coating: Microplate wells are coated with a carbamazepine-protein conjugate.
-
Blocking: Unbound sites on the wells are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of anti-carbamazepine antibody is added to the wells along with varying concentrations of the test compound (cetirizine) or the standard (carbamazepine). The test compound and the coated carbamazepine compete for binding to the antibody.
-
Washing: Unbound reagents are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically. The signal is inversely proportional to the concentration of the competing drug in the sample.
-
Calculation of Cross-Reactivity: The concentration of cetirizine required to cause a 50% reduction in signal (IC50) is compared to the IC50 of carbamazepine. % Cross-reactivity = (IC50 of Carbamazepine / IC50 of Cetirizine) x 100
Discussion and Implications for Researchers
The available data indicates that while levocetirizine and cetirizine do not appear to cross-react with all immunoassays, there is a documented potential for false-positive results in specific assays, particularly those for xylazine and tricyclic antidepressants. The cross-reactivity with the carbamazepine ELISA highlights the importance of considering assay conditions, such as pH, which can significantly influence the degree of interference.
The lack of cross-reactivity in the Emit® II Plus amphetamines assay at a high concentration suggests good specificity of this particular assay against cetirizine. However, it is crucial for researchers to recognize that cross-reactivity is not class-specific for immunoassays and can vary between manufacturers and even between different lots of the same assay.
For drug development professionals, understanding the potential for immunoassay cross-reactivity is essential during clinical trials to avoid misinterpretation of patient data, especially in studies where co-administration of other drugs is likely.
Recommendations for Laboratory Practice
-
Confirmation of Positive Results: All positive results from screening immunoassays, particularly for unexpected analytes in patients known to be taking levocetirizine, should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Consult Manufacturer's Data: Whenever possible, consult the package insert or technical data sheet for the specific immunoassay being used to check for listed cross-reactivity with levocetirizine or cetirizine.
-
Method Validation: Laboratories developing or validating their own immunoassays should consider including levocetirizine and other common over-the-counter medications in their cross-reactivity testing panels.
-
Clinical Correlation: Always interpret laboratory results in the context of the patient's clinical history and medication list.
References
A Comparative Guide to the Enantioselective Determination of Levocetirizine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the enantioselective determination of levocetirizine in biological matrices. Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine. Due to the differential pharmacological activity between its enantiomers, robust and sensitive analytical methods are crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document presents a comparative analysis of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The enantioselective analysis of levocetirizine in biological fluids, predominantly plasma and urine, is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques utilize chiral selectors to differentiate between the levocetirizine and its dextrorotatory counterpart.
High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC methods offer high resolution and sensitivity, especially when coupled with mass spectrometry (MS). The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based and protein-based columns are the most commonly employed CSPs for this purpose.
A highly sensitive and enantioselective normal-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the determination of levocetirizine in human plasma. This method utilizes a CHIRALPAK AD-H column and a mobile phase consisting of n-hexane, ethyl alcohol, diethylamine, and acetic acid. Sample preparation involves a two-step extraction process of protein precipitation followed by liquid-liquid extraction.[1] Another approach employs a human serum albumin (HSA) based column for the chiral separation of cetirizine enantiomers.[2]
| Parameter | Method 1: NP-HPLC-MS/MS | Method 2: HPLC-UV with HSA Column |
| Biological Matrix | Human Plasma | Pharmaceutical Formulations (extendable to biological samples) |
| Chiral Stationary Phase | CHIRALPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) | CHIRALPAK® HSA (immobilized human serum albumin)[2] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | n-hexane:ethyl alcohol:diethylamine:acetic acid (60:40:0.1:0.1, v/v/v/v)[1] | 2-propanol:10 mM phosphate buffer pH 7 (10:90 v/v)[2] |
| Flow Rate | Not Specified | 0.9 mL/min[2] |
| Detection | APCI-MS/MS | UV at 227 nm[2] |
| Linearity Range | 0.5 - 300 ng/mL[1] | Not Specified |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | Not Specified |
| Recovery | 97.0 - 102.2%[1] | Not Specified |
| Sample Preparation | Protein precipitation with acetonitrile followed by liquid-liquid extraction with n-hexane-dichloromethane[1] | Two-step liquid-liquid extraction |
Capillary Electrophoresis (CE) Methods
Capillary electrophoresis has emerged as a powerful technique for the enantioseparation of chiral drugs. For cetirizine enantiomers, cyclodextrins are widely used as chiral selectors in the background electrolyte.
Several studies have demonstrated the successful enantioseparation of cetirizine in human urine and pharmaceutical formulations using sulfated-β-cyclodextrin as a chiral selector.[3][4] The optimization of parameters such as buffer pH, concentration of the chiral selector, and applied voltage is crucial for achieving baseline separation.
| Parameter | Method 3: CE with Sulfated-β-CD |
| Biological Matrix | Human Urine, Human Plasma, Pharmaceutical Tablets |
| Chiral Selector | Sulfated-β-cyclodextrin (sulfated β-CD)[4] |
| Background Electrolyte | 5 mM Borate buffer (pH 8.7) with 1% (w/v) sulfated β-CD[4] |
| Applied Voltage | 10 kV[4] |
| Detection | UV |
| Linearity Range | 1.0 - 50.0 µg/mL[4] |
| Limit of Detection (LOD) | 0.5 µg/mL[4] |
| Sample Preparation | Direct injection (for urine) or after extraction |
Experimental Protocols
Detailed Protocol for Enantioselective HPLC-MS/MS in Human Plasma
This protocol is based on the method described by Kang et al. for the determination of levocetirizine in human plasma.[1]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of a n-hexane-dichloromethane mixture (50:50, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Chiral Column: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:ethyl alcohol:diethylamine:acetic acid (60:40:0.1:0.1, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levocetirizine: m/z 389.2 → 201.1
-
Levocetirizine-D8 (Internal Standard): m/z 397.2 → 201.1
-
-
Ion Source Temperature: 450°C.
Visualizing the Workflow
The following diagrams illustrate the key stages in the enantioselective determination of levocetirizine in biological samples.
Caption: Workflow for the enantioselective analysis of levocetirizine in biological samples.
Caption: Principle of chiral separation of levocetirizine and dextrocetirizine.
References
- 1. Chiral Technologies, Inc. HPLC Column CHIRALPAK AD-H, 250 x 4.6 mm, 5 um, | Fisher Scientific [fishersci.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of In-Vitro Dissolution Profiles of Various Levocetirizine Dihydrochloride Brands
An objective comparison of the dissolution performance of different commercially available levocetirizine dihydrochloride tablets, supported by experimental data, to guide researchers, scientists, and drug development professionals.
Levocetirizine, a second-generation antihistamine, is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. As a Biopharmaceutics Classification System (BCS) Class 1 drug, it possesses high solubility and high permeability.[1] For immediate-release solid oral dosage forms, in-vitro dissolution studies are a critical quality control parameter that can provide insights into the batch-to-batch consistency and potential in-vivo performance of the drug product. This guide presents a comparative analysis of the dissolution profiles of various commercial brands of this compound tablets, based on data from several independent studies.
The therapeutic efficacy of a drug product is dependent on the drug being available in the systemic circulation, which involves disintegration, dissolution, and absorption.[2] In-vitro dissolution testing is a crucial tool used throughout drug product development to ensure product quality and to predict in-vivo performance.[3]
Comparative Dissolution Data
The following table summarizes the cumulative percentage of drug dissolved over time for different brands of this compound 5 mg tablets, as reported in a study conducted in Bangladesh. The study compared four local brands (coded as Brand A, B, C, and D) with a reference product, Purotrol®.[2][4]
| Time (minutes) | Brand A (%) | Brand B (%) | Brand C (%) | Brand D (%) | Purotrol® (Reference) (%) |
| 5 | 75.3 | 68.2 | 60.3 | 55.4 | 85.2 |
| 10 | 82.1 | 75.8 | 69.1 | 63.7 | 90.4 |
| 15 | 88.9 | 81.2 | 74.5 | 71.2 | 94.6 |
| 20 | 91.5 | 85.4 | 78.3 | 75.8 | 96.8 |
| 25 | 94.2 | 88.1 | 80.7 | 78.9 | 98.1 |
| 30 | 96.8 | 90.3 | 82.4 | 81.2 | 99.3 |
Another study conducted in Yemen evaluated six different brands of this compound 5 mg film-coated tablets.[5] The results showed that three of the brands (A, B, and F) released over 90% of the drug within 15 minutes, while the other three (C, D, and E) achieved this within 20 minutes.[5] All tested brands met the specification of releasing not less than 80% of the labeled amount of this compound in 30 minutes.[6]
To quantitatively compare the dissolution profiles, the difference factor (f1) and the similarity factor (f2) are often employed. The difference factor measures the percent error between the two curves over all time points. The similarity factor is a logarithmic reciprocal square root transformation of the sum of squared error and is a measure of the closeness of the two profiles.
In the study conducted in Bangladesh, only Brand A had a difference factor (f1) value of less than 15 (13.7), which is generally considered acceptable.[2][4][7] However, the similarity factor (f2) values for all compared brands were below 50, indicating that the dissolution profiles were not similar to the reference product.[2][4] In the study from Yemen, three of the five tested brands were found to be comparable to the reference brand based on f1 and f2 calculations and could be used interchangeably.[5]
Experimental Protocol for Dissolution Testing
The following is a generalized experimental protocol for the dissolution testing of this compound tablets, based on the methodologies reported in the reviewed studies and official pharmacopeial guidelines.[2][5][6][7][8]
1. Materials and Apparatus:
-
Dissolution Apparatus: USP Type II (Paddle Apparatus)[2]
-
Dissolution Medium: 900 mL of distilled water or a buffer solution (e.g., phosphate buffer pH 6.8)[2][5][6]
-
Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at approximately 231 nm.[2][5]
2. Procedure:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one this compound tablet in each vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes).[5]
-
Replace the withdrawn sample volume with an equal volume of fresh dissolution medium pre-warmed to 37 ± 0.5°C.[5]
-
Filter the samples and measure the absorbance of the filtered solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for levocetirizine (approximately 231 nm).[2][5]
-
Calculate the percentage of drug dissolved at each time point using a previously prepared calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comparative dissolution study of pharmaceutical tablets.
Caption: Workflow for a comparative dissolution study.
Conclusion
The reviewed studies demonstrate that while most commercially available this compound tablets meet the basic pharmacopeial requirement for dissolution, there can be significant differences in their dissolution profiles. These variations, as highlighted by the f1 and f2 factor calculations, suggest that not all generic brands may be therapeutically equivalent to the innovator or reference product, even for a BCS Class 1 drug. Therefore, comprehensive in-vitro dissolution studies are essential for ensuring the quality and interchangeability of different brands of this compound tablets. Further investigations are often recommended when significant differences in dissolution profiles are observed.[7]
References
- 1. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Comparative Dissolution Study of Different Brands of Levocetirizine [ijias.issr-journals.org]
- 5. ejua.net [ejua.net]
- 6. wjpls.org [wjpls.org]
- 7. 103.133.167.5:8080 [103.133.167.5:8080]
- 8. fip.org [fip.org]
A Comparative Guide to the Bioequivalence of Levocetirizine Dihydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of various levocetirizine dihydrochloride formulations, supported by experimental data from multiple studies. Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine that acts as a potent and selective antagonist of peripheral H1-receptors.[1][2] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] This document summarizes key pharmacokinetic parameters, details the experimental protocols used to establish bioequivalence, and presents visual representations of the experimental workflow and the drug's mechanism of action.
Pharmacokinetic Data Comparison
The bioequivalence of different this compound formulations is primarily assessed by comparing their pharmacokinetic profiles. The key parameters evaluated are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax). Two formulations are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of their AUC and Cmax values fall within the range of 80-125%.[3][4]
Below are summary tables of pharmacokinetic data from various bioequivalence studies comparing different levocetirizine formulations.
Table 1: Bioequivalence of Levocetirizine 5 mg Tablet vs. 5 mg/10 mL Oral Solution [3]
| Parameter | 5 mg Tablet (Reference) | 5 mg Oral Solution (Test) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 216 (47) | 232.6 | 1.09 | 1.02 - 1.17 |
| AUC0-t (ng·h/mL) | 1614 (542) | 1791.5 | 1.00 | 0.96 - 1.04 |
| AUC0-∞ (ng·h/mL) | Not Reported | Not Reported | 1.00 | 0.96 - 1.04 |
| Tmax (h) | 0.67 | 0.50 | Not Applicable | Not Applicable |
Values in parentheses are standard deviations.
Table 2: Bioequivalence of Generic Levocetirizine 5 mg Tablet vs. Branded (Xyzal®) 5 mg Tablet [4]
| Parameter | Xyzal® 5 mg Tablet (Reference) | Generic 5 mg Tablet (Test) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 220.950 ± 36.3423 | 222.414 ± 37.1886 | 1.006 | 95.56 - 105.89 |
| AUC0-tlast (ng·h/mL) | 1739.707 ± 356.0465 | 1708.294 ± 372.0046 | 0.981 | 94.60 - 101.72 |
| AUC0-∞ (ng·h/mL) | 1847.587 ± 344.0151 | 1830.174 ± 360.1070 | 0.990 | 95.81 - 102.31 |
| Tmax (h) | Not Reported | Not Reported | Not Applicable | Not Applicable |
Values are presented as mean ± standard deviation.
Table 3: Bioequivalence of Levocetirizine Granules vs. Levocetirizine Tablets [2]
| Parameter | Tablet (Reference) | Granules (Test) |
| Cmax (μg/L) | 218.4 ± 46.4 | 213.6 ± 39.3 |
| Tmax (h) | 0.73 ± 0.32 | 0.75 ± 0.31 |
| AUC0-48 (μg·h/L) | 1594.0 ± 337.2 | 1652.6 ± 383.5 |
| AUC0-∞ (μg·h/L) | 1683.2 ± 338.5 | 1753.7 ± 445.4 |
Values are presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the bioequivalence and dissolution studies cited in this guide.
Bioequivalence Study Protocol
A standard bioequivalence study for this compound formulations typically follows a randomized, open-label, two-treatment, two-period, crossover design.[3][4]
-
Subject Selection: Healthy adult volunteers are recruited for the study.[4] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: The study is conducted in two periods, separated by a washout period of at least 7 days to ensure complete elimination of the drug from the body before the next administration.[3][4]
-
Drug Administration: In each period, subjects receive a single oral dose of either the test or the reference formulation under fasting conditions.[3][4]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration, typically up to 48 or 72 hours.[4][5]
-
Bioanalytical Method: Plasma concentrations of levocetirizine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data using non-compartmental analysis.[4][6]
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax are calculated to determine if they fall within the bioequivalence acceptance range of 80-125%.[3][4]
Bioequivalence Study Experimental Workflow
In Vitro Dissolution Study Protocol
Dissolution testing is a critical quality control measure that provides information about the rate and extent of drug release from a solid dosage form.[7]
-
Apparatus: A USP Type II (paddle) apparatus is commonly used.[7][8]
-
Dissolution Medium: The dissolution medium is typically 900 mL of 0.1 N HCl or distilled water, maintained at 37 ± 0.5°C.[7][8]
-
Procedure: The tablet is placed in the dissolution vessel, and the paddle is rotated at a specified speed (e.g., 50 rpm).[7][8]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.[8]
-
Analysis: The concentration of levocetirizine in the samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 231 nm.[7][8]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.
Mechanism of Action: H1-Receptor Antagonism
Levocetirizine exerts its therapeutic effect by selectively binding to and inhibiting the histamine H1-receptor.[1] This action prevents histamine from binding to its receptor, thereby blocking the cascade of events that lead to the symptoms of an allergic reaction.
Levocetirizine's Mechanism of Action
Conclusion
The presented data from multiple studies consistently demonstrate that various formulations of this compound, including tablets, oral solutions, and granules, can be bioequivalent. This allows for interchangeability between these formulations, providing flexibility in clinical practice. The established experimental protocols for bioequivalence and dissolution testing ensure the quality and performance of generic levocetirizine products. The high affinity and selectivity of levocetirizine for the H1-receptor underscore its efficacy as a second-generation antihistamine with a favorable safety profile.
References
- 1. Articles [globalrx.com]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. fda.gov [fda.gov]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. Levocetirizine Oral Disintegrating Tablet: A Randomized Open‐Label Crossover Bioequivalence Study in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
A Comparative Guide to the In Vitro Permeability of Levocetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro permeability of levocetirizine with other prominent second-generation antihistamines: cetirizine, fexofenadine, and loratadine. The data presented is sourced from various experimental studies to aid in the assessment of oral absorption potential and inform drug development strategies.
Comparative Permeability Data
The following table summarizes the apparent permeability (Papp) coefficients and other relevant parameters for levocetirizine and its comparators from Caco-2 cell line assays, a widely accepted in vitro model for predicting human intestinal absorption.
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | P-gp Substrate | Permeability Classification |
| Levocetirizine | 4.38[1] | < 2 | Unlikely | Intermediate |
| Cetirizine | Low to Moderate (Passive) | 4 | Yes | Low to Moderate |
| Fexofenadine | 0.1 (Passive) | 37 | Yes | Low |
| Loratadine | 24 | ~1 | No | High |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experimental assays cited are provided below. These protocols are generalized based on common practices and should be adapted as per specific laboratory conditions and regulatory guidelines.
Caco-2 Permeability Assay
This assay determines the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelial barrier.
1. Cell Culture and Maintenance:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Cells are maintained in an incubator at 37°C with 5% CO2 and a humidified atmosphere.
-
For permeability studies, cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is verified before and after the transport experiment by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be within the laboratory's established acceptable range.
-
Alternatively, the passage of a low permeability marker, such as Lucifer Yellow, is measured.
3. Transport Experiment:
-
The Caco-2 cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
The test compound, dissolved in the transport buffer, is added to the apical (A) or basolateral (B) chamber of the Transwell® insert. The receiving chamber contains the corresponding buffer.
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Samples are collected from the receiving chamber at predetermined time points and from the donor chamber at the beginning and end of the experiment.
4. Sample Analysis and Data Calculation:
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
-
To assess active efflux, bidirectional transport is measured (A-to-B and B-to-A), and the efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active transporters like P-glycoprotein (P-gp).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability.
1. Plate Preparation:
-
A filter plate's membrane is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer.
2. Permeability Assay:
-
The test compound is dissolved in a suitable buffer and added to the donor wells of the filter plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (typically 4-16 hours) at room temperature.
3. Sample Analysis and Calculation:
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Visualizing Permeability Assessment
The following diagrams illustrate the experimental workflow for determining in vitro permeability and its significance in drug development.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Role of Permeability in BCS Classification.
References
Levocetirizine versus cetirizine: a comparative review of pharmacological properties
A deep dive into the pharmacological nuances of levocetirizine and its parent compound, cetirizine, reveals distinct differences in receptor affinity and clinical efficacy. This guide provides a comprehensive comparison of their pharmacological properties, supported by experimental data, for researchers, scientists, and drug development professionals.
Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine. Cetirizine itself is a racemic mixture, containing both the active levocetirizine and the largely inactive dextrocetirizine.[1] This fundamental difference in their composition underpins the variations observed in their pharmacological profiles.
Pharmacodynamic Properties: Receptor Binding and Activity
The primary mechanism of action for both levocetirizine and cetirizine is the selective antagonism of the histamine H1 receptor. However, studies have demonstrated that levocetirizine exhibits a higher binding affinity for the H1 receptor compared to cetirizine.
Competition experiments using radiolabeled mepyramine have shown that levocetirizine binds with high affinity and stereoselectivity to human H1 histamine receptors, with a reported inhibitory constant (Ki) of approximately 3 nM.[1] In the same study, cetirizine had a Ki of about 6 nM, while the S-enantiomer, dextrocetirizine, was significantly less potent with a Ki of around 100 nM.[1] This indicates that the antihistaminic activity of cetirizine is primarily attributable to its levocetirizine component.[2]
Furthermore, levocetirizine has a slower dissociation rate from the H1 receptor, which may contribute to a more sustained duration of action.[3][4] This prolonged receptor occupancy is a key factor in its clinical effectiveness.[5]
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
Both levocetirizine and cetirizine are rapidly and extensively absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically observed within an hour.[1][6] Food does not significantly affect the extent of absorption (bioavailability), but it can delay the Tmax.[1]
The plasma protein binding for both compounds is high, generally above 90%.[1] A key pharmacokinetic advantage of these second-generation antihistamines is their minimal metabolism, with the majority of the drug excreted unchanged in the urine.[1][3] This reduces the potential for drug-drug interactions involving hepatic enzyme systems.
The elimination half-life for both levocetirizine and the levocetirizine component of cetirizine is approximately 7.9 to 8.3 hours.[1][6] Studies have shown that the plasma exposure to levocetirizine is equivalent when administered as a 5 mg dose of levocetirizine or a 10 mg dose of cetirizine.[6]
Data Presentation
| Parameter | Levocetirizine | Cetirizine | Reference |
| Active Component(s) | Levocetirizine (R-enantiomer) | Levocetirizine (R-enantiomer) & Dextrocetirizine (S-enantiomer) | [1] |
| H1 Receptor Binding Affinity (Ki) | ~3 nM | ~6 nM | [1] |
| Time to Maximum Plasma Concentration (Tmax) | ~0.9 hours | ~1.0 hour | [1] |
| Elimination Half-life (t1/2) | ~7.9 hours | ~8.3 hours | [1][6] |
| Plasma Protein Binding | >90% | 93-96% | [1] |
| Metabolism | Minimal | Minimal | [1] |
| Primary Route of Excretion | Renal | Renal | [1] |
Table 1: Comparative Pharmacological Properties of Levocetirizine and Cetirizine.
| Study | Drug and Dosage | Cmax (ng/mL) | Tmax (hr) | AUC0–48 (ng.hr/mL) | t1/2 (hr) | Reference |
| Japanese Male Subjects | Levocetirizine 5 mg | 203.3 ± 42.49 | 0.50 - 1.50 | 1814.9 ± 304.22 | ~7.9 | [6] |
| Japanese Male Subjects | Cetirizine 10 mg (levocetirizine measured) | 196.5 ± 31.31 | 0.50 - 1.50 | 1710.5 ± 263.31 | ~7.9 | [6] |
Table 2: Comparative Pharmacokinetic Parameters from a Crossover Study.
Experimental Protocols
Histamine-Induced Wheal and Flare Study
A common in vivo method to assess the pharmacodynamic activity of antihistamines is the histamine-induced wheal and flare test.
Methodology:
-
Subject Selection: Healthy, non-smoking adult volunteers with no history of significant allergies or skin conditions are recruited.
-
Washout Period: A washout period of at least one week is implemented to ensure no residual effects from any prior medications.
-
Baseline Measurement: Before drug administration, a baseline wheal and flare response is induced. This is typically done by an intradermal injection or epicutaneous application of a standardized histamine solution (e.g., 100 mg/mL) on the volar surface of the forearm.[7]
-
Drug Administration: Subjects are randomly assigned to receive a single oral dose of levocetirizine, cetirizine, or a placebo in a double-blind, crossover design.
-
Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine challenge is repeated at a different site on the forearm.[7]
-
Data Analysis: The areas of the resulting wheal and flare are measured (e.g., by planimetry or by tracing and digital analysis). The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each treatment group. Statistical analysis is then performed to compare the efficacy of the different treatments.
Clinical Trial for Perennial Allergic Rhinitis
To evaluate the clinical efficacy of these antihistamines, randomized controlled trials are conducted in patients with allergic rhinitis.
Methodology:
-
Patient Population: Patients with a documented history of perennial allergic rhinitis, confirmed by allergy testing (e.g., skin prick test or specific IgE RAST), are enrolled.[8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is employed.[2][8]
-
Treatment: Patients are randomized to receive daily oral doses of levocetirizine (e.g., 5 mg), cetirizine (e.g., 10 mg), or placebo for a specified duration (e.g., 4 to 12 weeks).[9]
-
Efficacy Assessment: The primary efficacy endpoint is often the change from baseline in the Total Symptom Score (TSS), which typically includes patient-rated scores for sneezing, rhinorrhea, nasal pruritus, and ocular pruritus.[9] Other assessments may include the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) and objective measures like nasal peak expiratory flow rate (nPEFR).[2][9]
-
Safety Assessment: Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and clinical laboratory tests.
-
Statistical Analysis: Statistical methods are used to compare the changes in symptom scores and other efficacy measures between the treatment groups and placebo.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Caption: Workflow for a Histamine-Induced Wheal and Flare Study.
Conclusion
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Levocetirizine Less Sedating Than Cetirizine? | Clinical Research Trial Listing [centerwatch.com]
- 9. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Stability-Indicating HPLC Methods for Levocetirizine Analysis
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of levocetirizine in pharmaceutical dosage forms. The methodologies and validation parameters are detailed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical procedure.
Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a third-generation non-sedative antihistamine used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] A stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[3] This guide compares key aspects of several reported HPLC methods, including chromatographic conditions and validation data, and provides detailed experimental protocols.
Experimental Methodologies & Protocols
The following sections detail the experimental protocols for a representative stability-indicating HPLC method for levocetirizine analysis.
Chromatographic Conditions:
A common approach involves a reversed-phase HPLC system.[1][4][5] A typical setup includes:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is employed.[6]
-
Column: A C18 or C8 column is frequently used for separation.[1][4][5] For instance, a Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) or a Waters Symmetry C8 column (250 x 4.6 mm, 5µ) have been reported.[1][4]
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic solvent. A common composition is a phosphate buffer and acetonitrile in varying ratios.[4][5] For example, a mixture of phosphate buffer (pH 7.0) and acetonitrile (40:60 v/v) has been used.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1][3][4]
-
Detection Wavelength: Levocetirizine is commonly detected at a wavelength of 230 nm.[1][3][4][6]
-
Column Temperature: The column is typically maintained at ambient or a controlled temperature, such as 30°C or 35°C.[1][3]
Standard and Sample Preparation:
-
Standard Stock Solution: A standard stock solution of levocetirizine is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable diluent, which is often the mobile phase itself.[4]
-
Sample Solution: For tablet dosage forms, a number of tablets are weighed to determine the average weight, and then they are crushed into a fine powder. A quantity of the powder equivalent to a specific amount of levocetirizine is weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the drug before being diluted to the final volume.[4]
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[4][7] This involves subjecting the drug to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1] The typical stress conditions include:
-
Acid Degradation: The drug solution is treated with an acid (e.g., 0.1 M HCl) and may be heated.[4][8]
-
Base Degradation: The drug solution is treated with a base (e.g., 0.1 M NaOH).[4][8]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% or 10% H₂O₂).[7][9]
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures.[4]
-
Photolytic Degradation: The drug is exposed to UV light.[4][8]
Following exposure to these stress conditions, the samples are analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.[3][4]
Method Validation Parameters
The developed HPLC method is validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][6] The key validation parameters are summarized in the tables below.
Table 1: Comparison of Chromatographic Conditions for Levocetirizine HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil BDS C18 (250x4.6 mm, 5 µm)[4] | Kinetex biphenyl (250x4.6 mm, 5 µm)[6] | Waters Symmetry C8 (250x4.6 mm, 5 µm)[1] | XTerra C8 (150x4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Phosphate buffer (pH 7.0): Acetonitrile (40:60 v/v)[4] | Sodium perchlorate buffer and Acetonitrile (gradient)[6] | Solvent Mixture I:Solvent Mixture II (60:40 v/v)[1] | Phosphate buffer (pH 4.0): Acetonitrile (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.5 mL/min[6] | 1.0 mL/min[1] | 0.8 mL/min[5] |
| Detection Wavelength | 230 nm[4] | 230 nm[6] | 230 nm[1] | 230 nm[5] |
| Retention Time (min) | 3.06[4] | Not specified | Not specified | 2.432[5] |
Table 2: Comparison of Validation Parameters for Levocetirizine HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 12.56 - 37.68[4] | Not specified | 12 - 75[1] | 30 - 70[5] |
| Correlation Coefficient (r²) | >0.999[1] | Not specified | 0.999[1] | Not specified |
| Accuracy (% Recovery) | Not specified | 98.9% - 100.7%[6] | Not specified | 99.1%[5] |
| Precision (%RSD) | <2% | <2%[6] | Not specified | <1%[5] |
| LOD (µg/mL) | 0.079[4] | Not specified | Not specified | 3.36[5] |
| LOQ (µg/mL) | 0.239[4] | Not specified | Not specified | 9.90[5] |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical relationship in a forced degradation study for a stability-indicating method.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Levocetirizine Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Levocetirizine dihydrochloride, a second-generation antihistamine, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established procedures is critical to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing gloves, and eye protection, and in situations where dust may be generated, respiratory protection is advised[1][2][3]. Ensure adequate ventilation in the handling area[1][2]. In case of accidental spills, the material should be carefully swept up to avoid creating dust and placed in a suitable, closed container for disposal[1][3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment, particularly into waterways, as it is classified as very toxic to aquatic life[1][3].
-
Segregation and Containment:
-
Do not mix this compound with other waste streams[1].
-
Keep the compound in its original or a clearly labeled, suitable, and closed container to await disposal[1].
-
Contaminated packaging and any materials used to clean up spills should be treated as the compound itself and disposed of accordingly[1].
-
-
Regulatory Compliance:
-
All disposal activities must comply with federal, state, and local regulations governing pharmaceutical and chemical waste[2][4].
-
The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste, and specific rules such as the Resource Conservation and Recovery Act (RCRA) may apply[5][6].
-
Healthcare facilities should adhere to the EPA's Subpart P regulations, which strictly prohibit the sewering of hazardous pharmaceutical waste[6][7].
-
-
Approved Disposal Method:
-
The recommended method for the disposal of this compound is through a licensed disposal company[1].
-
The preferred treatment is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. This can be achieved by dissolving or mixing the material with a combustible solvent before incineration[1].
-
Under no circumstances should this compound be discharged into drains or the environment [1][2].
-
Environmental and Health Hazard Summary
| Hazard Classification | Description | Citation |
| Aquatic Toxicity | Very toxic to aquatic life. | [1][3] |
| Human Health | Harmful if swallowed. | [1][8] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Levocetirizine Dihydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Levocetirizine Dihydrochloride in a laboratory setting. Adherence to these procedural steps is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE based on potential routes of exposure.
| Exposure Route | Required Personal Protective Equipment | Specifications and Standards |
| Eye/Face | Safety glasses with side-shields or safety goggles.[1][2][3] A face shield should be used in situations with a risk of splashing.[4] | Must conform to EN166 (EU) or be NIOSH (US) approved.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A laboratory coat or impervious clothing is required.[1][2][3][4] | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] |
| Respiratory | For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps and decision points from receiving the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
